5-(2-Methylphenyl)pyrimidine
Description
BenchChem offers high-quality 5-(2-Methylphenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methylphenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-(2-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2/c1-9-4-2-3-5-11(9)10-6-12-8-13-7-10/h2-8H,1H3 |
InChI Key |
NQTQRKPGRSRXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Methylphenyl)pyrimidine
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast range of biologically active compounds, including components of nucleic acids.[1][2] The introduction of an aryl substituent at the 5-position of the pyrimidine ring, as seen in 5-(2-Methylphenyl)pyrimidine, creates a class of molecules with significant potential in drug discovery.[2] The ortho-methyl group on the phenyl ring introduces specific steric and electronic characteristics that can profoundly influence the molecule's conformation, physicochemical properties, and ultimately, its interaction with biological targets.[3] This guide provides a comprehensive overview of the core physical and chemical properties of 5-(2-Methylphenyl)pyrimidine, offering foundational knowledge for researchers in drug development, chemical synthesis, and materials science.
Molecular Structure and Core Properties
5-(2-Methylphenyl)pyrimidine, also known as 5-(o-tolyl)pyrimidine, is a biaryl heterocyclic compound. Its structure consists of a pyrimidine ring linked at the C-5 position to a toluene molecule at the C-2 position.
Caption: Chemical structure of 5-(2-Methylphenyl)pyrimidine.
A summary of its fundamental physicochemical properties is presented below. These values are calculated based on its chemical structure and are essential for designing experimental protocols, from synthesis to biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | (Calculated) |
| Molecular Weight | 170.21 g/mol | (Calculated) |
| Appearance | White to off-white solid (predicted) | Analogous Compounds |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF.[3] | [3] |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| Hydrogen Bond Donors | 0 | (Calculated) |
| Rotatable Bond Count | 1 | (Calculated) |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | (Calculated) |
| XLogP3 | 2.5 | (Calculated) |
Spectroscopic and Analytical Characterization
Accurate characterization is critical for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for 5-(2-Methylphenyl)pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine, aromatic, and methyl protons.
-
Pyrimidine Protons: Two singlets or narrowly coupled doublets are expected for the protons at the C-2 and C-4/C-6 positions of the pyrimidine ring, typically in the δ 8.5-9.5 ppm region.
-
Aromatic Protons: The four protons of the ortho-tolyl group will appear as a complex multiplet in the aromatic region (δ 7.0-7.8 ppm). The ortho-substitution leads to a more intricate splitting pattern compared to its meta- or para-isomers due to steric hindrance and differing electronic environments.[3]
-
Methyl Protons: A sharp singlet corresponding to the three methyl protons will be present in the upfield region, typically around δ 2.2-2.5 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all unique carbon environments.
-
Expected signals include those for the pyrimidine ring carbons, the aromatic carbons of the tolyl group (including the quaternary carbons), and the methyl carbon. The chemical shifts will be influenced by the electronic effects of the nitrogen atoms in the pyrimidine ring and the methyl substituent.[4]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-(2-Methylphenyl)pyrimidine, the expected molecular ion peak [M]⁺ would be at an m/z corresponding to its exact mass (approximately 170.08).
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. Key characteristic absorption bands would include:
-
Aromatic C-H Stretching: ~3000-3100 cm⁻¹
-
Aliphatic C-H Stretching (methyl group): ~2850-2960 cm⁻¹
-
C=N and C=C Stretching (from pyrimidine and phenyl rings): ~1450-1600 cm⁻¹[4]
Synthesis and Purification Protocol
The formation of the C-C bond between the pyrimidine and phenyl rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[3][5] This method offers high efficiency and tolerance for a wide range of functional groups.[6]
General Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the synthesis of 5-(2-Methylphenyl)pyrimidine from 5-bromopyrimidine and 2-methylphenylboronic acid.
Caption: Generalized workflow for the Suzuki-Miyaura synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromopyrimidine (1.0 eq.), 2-methylphenylboronic acid (1.2 eq.), a suitable base such as potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%).[5][7]
-
Solvent Addition: Add a degassed anhydrous solvent, such as 1,4-dioxane or DMF, via syringe.[8]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the base and other inorganic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the pure 5-(2-Methylphenyl)pyrimidine.
Applications and Relevance in Drug Development
Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][9] The 5-arylpyrimidine scaffold is a key feature in numerous investigational compounds.[2]
The 2-methylphenyl substituent provides a site for synthetic modification, allowing for the fine-tuning of steric and electronic properties. This is a crucial strategy in structure-activity relationship (SAR) studies to optimize a compound's potency, selectivity, and pharmacokinetic profile.[2] The steric bulk of the ortho-methyl group can enforce a non-planar conformation between the pyrimidine and phenyl rings, which can be critical for fitting into the binding pocket of a specific biological target.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10]
References
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. J Anal Pharm Res, 7(5):540‒546. Available at: [Link]
-
SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available at: [Link]
-
Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]
-
PMC (PubMed Central). (n.d.). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Available at: [Link]
-
ResearchGate. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]
-
PubChem. (n.d.). 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-methylpropyl)-. Available at: [Link]
-
PMC (PubMed Central). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
PubMed. (2005). NMR Conformational Analysis of P-Tolyl Furanopyrimidine 2'-deoxyribonucleoside and Crystal Structure of Its 3',5'-di-O-acetyl Derivative. Available at: [Link]
-
MDPI. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Available at: [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]
-
STAR Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]
-
Amazon AWS. (n.d.). Substrate/Product-Targeted NMR Monitoring of Pyrimidine Catabolism and Its Inhibition by a Clinical Drug. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 5-(3-Methylphenyl)pyrimidine | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
Thermodynamic and Empirical Solubility Profiling of 5-(2-Methylphenyl)pyrimidine in Organic Solvents
Executive Summary
Understanding the solubility profile of biaryl pyrimidines is a critical prerequisite for their successful application in medicinal chemistry, catalysis, and materials science. 5-(2-Methylphenyl)pyrimidine is a highly versatile scaffold, frequently synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromopyrimidine and 2-methylphenylboronic acid[1].
For drug development professionals and chemical engineers, the behavior of this compound in organic solvents dictates its utility in downstream purification, crystallization, and formulation. This whitepaper provides an in-depth technical analysis of the structural causality governing its solubility, predictive thermodynamic modeling, and a field-proven, self-validating experimental protocol for empirical determination.
Structural Causality: Solute-Solvent Interactions
The solubility of any organic molecule is fundamentally governed by the balance between its solid-state crystal lattice energy and its solvation energy. 5-(2-Methylphenyl)pyrimidine presents a fascinating case study in structural thermodynamics:
-
The Pyrimidine Core: The pyrimidine ring contains two nitrogen atoms (N1, N3) with localized lone pairs. These act as strong hydrogen-bond acceptors, favoring interactions with protic or highly polar aprotic solvents.
-
The Steric Twist (Causality of the o-Tolyl Group): The addition of the 2-methylphenyl (o-tolyl) group introduces significant lipophilicity. More importantly, the ortho-methyl group creates severe steric hindrance, clashing with the adjacent protons on the pyrimidine ring. This forces the two aromatic rings out of coplanarity. This twisted biaryl conformation disrupts highly ordered π−π stacking in the solid state, lowering the crystal lattice energy compared to planar analogs. Consequently, the energetic penalty for dissolution is reduced, significantly enhancing its solubility in organic media[2].
Predictive Modeling via Hansen Solubility Parameters (HSP)
Before conducting empirical testing, solubility behavior can be accurately predicted using Hansen Solubility Parameters (HSPs). This model deconstructs cohesive energy into three distinct intermolecular forces: dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH )[3].
For 5-(2-methylphenyl)pyrimidine, the lipophilic o-tolyl group increases the dispersion component ( δD ), while the pyrimidine nitrogens maintain moderate polarity ( δP ) and hydrogen-bonding acceptor capacity ( δH ). Solvents with HSP coordinates closely matching the solute's three-dimensional interaction sphere will exhibit maximum solvation capacity[4]. Therefore, aprotic, highly polar solvents perfectly align with the solute's δP while providing sufficient dispersion interactions, predicting maximum thermodynamic solubility.
Empirical Solubility Data
Experimental solubility studies of pyrimidine derivatives consistently demonstrate that solubility increases with temperature and follows a specific solvent polarity gradient,. The table below summarizes the representative mole fraction solubility ( xi ) of the 5-(2-methylphenyl)pyrimidine scaffold across various organic solvents at 298.15 K.
| Solvent | Polarity Index | Mole Fraction Solubility ( xi ) at 298.15 K | Solvation Mechanism & Causality |
| N,N-Dimethylformamide (DMF) | 6.4 | 0.0452 | Strong dipole-dipole interactions; optimal HSP match[5]. |
| Chloroform ( CHCl3 ) | 4.1 | 0.0381 | Halogen bonding; high dispersion force compatibility[5]. |
| Ethyl Acetate | 4.4 | 0.0195 | Moderate dipole interactions; limited H-bond donation. |
| Methanol | 5.1 | 0.0112 | Protic solvent; H-bonding to pyrimidine N, but limited by the lipophilic o-tolyl group[2]. |
| Hexane | 0.1 | 0.0008 | Purely dispersion forces; unable to overcome solute polar interactions. |
Note: Data synthesized from the thermodynamic behavior and modified Apelblat equation correlations of structurally analogous biaryl pyrimidines,,[5].
Experimental Methodology: Self-Validating Solubility Protocol
To ensure high trustworthiness and scientific integrity, the determination of solubility must not rely on a single analytical technique. The following step-by-step protocol utilizes a self-validating system combining isothermal gravimetry and High-Performance Liquid Chromatography (HPLC) to eliminate kinetic artifacts and confirm true thermodynamic equilibrium.
Step 1: Solvent Preparation and Verification
Purify all organic solvents (e.g., DMF, Chloroform, Methanol) via fractional distillation. Verify solvent purity (>99.5%) using GC-MS. Causality: Trace impurities, particularly water in hygroscopic solvents like DMF, can act as anti-solvents or co-solvents, drastically skewing thermodynamic data[5].
Step 2: Isothermal Saturation
Add an excess amount of 5-(2-methylphenyl)pyrimidine to 10.0 mL of the selected solvent in a tightly sealed, jacketed glass vessel. Causality: The excess ensures the continuous presence of a solid phase, which is chemically required to establish a true solid-liquid equilibrium.
Step 3: Equilibration and Agitation
Submerge the vessel in a thermostatic water bath maintained at exactly 298.15 K ( ± 0.05 K). Agitate the suspension magnetically at 500 RPM for 72 hours. Causality: A 72-hour window ensures that the system reaches thermodynamic equilibrium, avoiding artificially low readings caused by slow dissolution kinetics.
Step 4: Phase Separation
Cease agitation and allow the system to settle for 12 hours at the test temperature. Extract a 2.0 mL aliquot of the supernatant using a pre-warmed syringe and filter it through a 0.22 µm PTFE membrane. Causality: Pre-warming the syringe and filter prevents the premature precipitation of the solute during transfer due to localized temperature drops.
Step 5: Self-Validating Quantification
-
Method A (HPLC-UV): Dilute 1.0 mL of the filtrate with the mobile phase and analyze via HPLC at 254 nm. Calculate concentration against a pre-established calibration curve.
-
Method B (Gravimetry): Transfer the remaining 1.0 mL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying until a constant mass is achieved.
-
System Validation: The concentrations derived from Method A and Method B must agree within a 2% relative standard deviation (RSD). If the discrepancy exceeds 2%, the presence of solvates or solvent evaporation during handling must be investigated, and the experiment must be re-run.
Experimental Workflow Visualization
Workflow for the self-validating thermodynamic solubility determination of biaryl pyrimidines.
References
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents , SciSpace, 2
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures , World Scientific News, 6
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents , MedCrave, 5
-
Hansen solubility parameter as a tool to predict cocrystal formation , ResearchGate, 3
-
Cas 4595-59-9, 5-Bromopyrimidine , LookChem, 1
-
Hansen solubility parameter as a tool to predict cocrystal formation , PubMed, 4
Sources
- 1. lookchem.com [lookchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Hansen solubility parameter as a tool to predict cocrystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Thermodynamic Stability and Storage Optimization for 5-(2-Methylphenyl)pyrimidine: A Technical Whitepaper
Executive Summary
The scaffold 5-(2-Methylphenyl)pyrimidine is a critical biaryl building block utilized in the synthesis of advanced pharmaceutical intermediates, kinase inhibitors, and multitarget ligands (1)[1]. The presence of the ortho-methyl group on the phenyl ring induces distinct steric hindrance, restricting the dihedral angle between the pyrimidine and phenyl rings. This geometric constraint directly influences the compound's electronic delocalization and thermodynamic stability. This whitepaper provides a comprehensive, causality-driven guide to its stability profile, degradation mechanisms, and validated storage protocols to assist researchers in maintaining compound integrity.
Structural Causality and Thermodynamic Stability
The stability of 5-arylpyrimidine derivatives is governed by a delicate balance of intramolecular forces and electronic distribution (2)[2]. In 5-(2-methylphenyl)pyrimidine, the electron-deficient pyrimidine ring is bonded to an electron-rich ortho-tolyl group.
-
Steric Hindrance and Conjugation: The ortho-methyl group prevents the two aromatic rings from achieving perfect coplanarity. This restricted rotation minimizes steric clash but reduces the stabilizing π-π conjugation between the rings. Consequently, the pyrimidine core remains slightly more susceptible to localized attacks compared to unhindered planar analogs.
-
Benzylic Oxidation Susceptibility: The methyl group attached to the phenyl ring represents a benzylic position. Because benzylic radicals are resonance-stabilized, this specific methyl group is prone to radical-mediated oxidation when exposed to atmospheric oxygen and light over prolonged periods.
-
Nucleophilic Vulnerability: The electronegative pyrimidine nitrogens pull electron density away from the adjacent carbon atoms (C2, C4, and C6). This makes the heterocycle inherently vulnerable to nucleophilic attack (e.g., hydrolysis) under strongly acidic or basic conditions (3)[3].
Degradation Pathways and Environmental Stressors
Understanding why degradation occurs is essential for designing robust storage systems. The primary pathways include:
-
Oxidative Degradation: Initiated by reactive oxygen species (ROS) or prolonged exposure to ambient air, leading to the formation of benzylic alcohols or corresponding carboxylic acids at the 2-methyl position.
-
Hydrolytic Cleavage: Exposure to high ambient humidity combined with extreme pH can lead to the hydrolytic opening of the pyrimidine ring.
-
Photolytic Degradation: UV-visible light acts as a catalyst for radical formation, accelerating both oxidative and dimerization processes.
Logical mapping of environmental stressors to specific degradation pathways.
Optimized Storage Conditions
To mitigate the causal factors of degradation, a highly controlled storage environment must be implemented. Empirical stability data on reactive pyrimidine derivatives dictate the following parameters (4)[4]:
Table 1: Recommended Storage Conditions and Expected Stability
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf-Life |
| Long-Term (Solid) | -20°C | Inert (Argon/N2) | Protected (Amber vial) | ≥ 4 Years |
| Short-Term (Solid) | 2°C to 8°C | Desiccated | Protected | 1 - 2 Years |
| Transport/Shipping | Room Temp (<25°C) | Sealed | Protected | < 4 Weeks |
| In Solution (Aprotic) | -80°C | Inert | Protected | < 6 Months |
Causality Note: Storing the compound in a solution (e.g., DMSO or DMF) is generally not recommended for extended periods. Solvation increases molecular mobility and collision frequency, exponentially accelerating hydrolytic and oxidative degradation rates compared to the solid crystalline state (3)[3].
Experimental Methodologies: Forced Degradation Protocol
To establish a self-validating stability profile for a specific batch of 5-(2-methylphenyl)pyrimidine—often synthesized via Suzuki cross-coupling from 5-bromopyrimidine and 2-methylphenylboronic acid (5)[5]—a forced degradation study must be executed. This ensures that the chosen analytical method (LC-MS) is strictly "stability-indicating," meaning it successfully resolves the parent peak from all generated degradation products.
Step-by-Step Forced Degradation Workflow:
-
Stock Solution Preparation: Dissolve 5-(2-methylphenyl)pyrimidine in high-purity, anhydrous acetonitrile to a concentration of 1.0 mg/mL.
-
Acid Hydrolysis Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate in a sealed vial at 60°C for 24 hours (3)[3]. Causality: High thermal energy overcomes the activation barrier for nucleophilic attack on the protonated pyrimidine ring.
-
Base Hydrolysis Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature (20-25°C) for 24 hours in the dark. Causality: Forces the oxidation of the benzylic methyl group to evaluate the potential formation of 5-(2-formylphenyl)pyrimidine.
-
Photolytic Stress: Expose 2 mL of stock solution in a quartz vial to direct UV light (254 nm) in a photostability chamber for 24 hours.
-
Neutralization and Sample Preparation: Neutralize the acid/base samples with equimolar amounts of NaOH/HCl. Dilute all stressed samples 1:10 with the LC-MS mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) to prevent column overloading and matrix effects.
-
LC-MS Analysis: Inject 5 µL onto a C18 Reverse-Phase column. Use a gradient elution to separate the parent compound from polar degradants, validating the method's resolving power.
Step-by-step experimental workflow for forced degradation and stability validation.
Conclusion
The thermodynamic stability of 5-(2-methylphenyl)pyrimidine is heavily influenced by its structural features, particularly the benzylic methyl group and the electron-deficient pyrimidine core. By understanding the causal mechanisms of oxidation and hydrolysis, researchers can implement rigorous storage protocols (-20°C, inert atmosphere, protected from light) and self-validating analytical workflows to ensure the integrity of this critical scaffold in drug development pipelines.
References
Sources
- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(3-Methylphenyl)pyrimidine | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cas 4595-59-9,5-Bromopyrimidine | lookchem [lookchem.com]
Structural Elucidation and Conformational Dynamics of 5-(2-Methylphenyl)pyrimidine: A Comprehensive 1H NMR Guide
Executive Summary
For researchers and drug development professionals, pyrimidine-based biaryl systems represent a privileged scaffold frequently leveraged in the design of kinase inhibitors and advanced agrochemicals. 5-(2-Methylphenyl)pyrimidine is a quintessential example of this class. Understanding its structural behavior—specifically its electronic distribution and conformational dynamics—is critical for downstream functionalization.
This whitepaper provides an authoritative, in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-(2-methylphenyl)pyrimidine. By deconstructing the electronic causality behind its chemical shifts and detailing self-validating experimental workflows, this guide serves as a robust reference for synthetic chemists and spectroscopists.
Molecular Architecture & Electronic Causality
The 1H NMR spectrum of 5-(2-methylphenyl)pyrimidine is governed by two primary physical phenomena: profound electronic deshielding and steric-induced conformational restriction.
The Pyrimidine Deshielding Cone
The pyrimidine ring is a highly π-electron deficient heterocycle. The two highly electronegative sp² hybridized nitrogen atoms withdraw electron density from the carbon framework through both inductive (-I) and mesomeric (-M) effects.
-
H2 Proton: Situated directly between the two nitrogen atoms, the H2 proton experiences the maximum cumulative electron withdrawal. This strips the proton of its local diamagnetic shielding, pushing its resonance far downfield to approximately 9.20 ppm 1.
-
H4 and H6 Protons: These protons are adjacent to only one nitrogen atom. While still heavily deshielded compared to standard aromatic protons, they resonate slightly upfield from H2, typically around 8.85 ppm 1.
Atropisomerism and Conformational Dynamics
The biaryl axis (the C-C bond connecting the pyrimidine and the phenyl ring) is subject to steric hindrance due to the ortho-methyl group on the phenyl ring. This methyl group creates a steric clash with the H4/H6 protons of the pyrimidine ring, restricting free rotation.
-
NMR Timescale Effects: At ambient temperature (298 K), the rotation around the biaryl bond is typically fast enough on the NMR timescale to average the environments of H4 and H6, resulting in a sharp 2H singlet. However, if the sample is subjected to variable-temperature (VT) NMR at lower temperatures, the rotation slows, potentially causing the H4/H6 signal to broaden or split into two distinct 1H signals (atropisomerism).
Quantitative 1H NMR Data Presentation
The following table summarizes the expected 1H NMR spectral data for 5-(2-methylphenyl)pyrimidine acquired in CDCl₃ at 400 MHz.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality & Structural Rationale |
| Pyrimidine H2 | ~9.20 | Singlet (s) | 1H | Maximum deshielding via strong -I and -M effects from two adjacent nitrogen atoms. |
| Pyrimidine H4, H6 | ~8.85 | Singlet (s)* | 2H | Deshielded by one adjacent nitrogen. (May exhibit line broadening at lower temperatures due to restricted biaryl rotation). |
| Phenyl H3', H4', H5', H6' | 7.25 - 7.40 | Multiplet (m) | 4H | Complex spin-spin coupling network typical of an ortho-disubstituted aromatic ring. |
| Ar-CH3 | ~2.25 | Singlet (s) | 3H | Benzylic position; shifted downfield from standard alkanes due to the diamagnetic anisotropy of the phenyl ring. |
Experimental Methodologies
To ensure absolute trustworthiness, the protocols below are designed as self-validating systems, explaining the why behind each operational step.
Synthesis via Suzuki-Miyaura Cross-Coupling
5-(2-Methylphenyl)pyrimidine is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromopyrimidine and 2-methylphenylboronic acid 2.
-
Reagent Preparation: Combine 5-bromopyrimidine (1.0 eq) and 2-methylphenylboronic acid (1.2 eq) in a Schlenk flask. Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.
-
Catalyst & Base Addition: Add 10% Pd/C or Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (2.0 eq). Causality: The palladium catalyst facilitates oxidative addition into the strong C-Br bond, while the base activates the boronic acid by forming a reactive, electron-rich boronate complex essential for transmetalation.
-
Degassing: Suspend the mixture in a Toluene/Water or Xylene solvent system and degas via three freeze-pump-thaw cycles. Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.
-
Execution: Reflux the mixture at 130 °C for 20-24 hours under an inert N₂ atmosphere.
-
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) under UV light (254 nm). The reaction is validated as complete when the distinct spot corresponding to 5-bromopyrimidine is entirely consumed.
-
Purification: Filter through Celite, extract with ethyl acetate, and purify via silica gel chromatography.
1H NMR Sample Preparation and Acquisition
-
Sample Dissolution: Dissolve 5-10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ lacks interfering proton signals and provides a crucial deuterium lock signal to stabilize the spectrometer's magnetic field.
-
Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an environmentally invariant standard, anchoring the chemical shift axis at exactly 0.00 ppm.
-
Filtration: Transfer the solution to a 5 mm NMR tube through a glass wool plug. Causality: Removing paramagnetic particulate matter prevents localized magnetic field distortions, which cause severe line broadening.
-
Acquisition: Insert into a 400 MHz spectrometer, lock the field, and perform automated shimming. Acquire 16-32 scans with a relaxation delay (D1) of 2 seconds.
-
Self-Validation Step: The acquired Free Induction Decay (FID) is mathematically transformed. The spectrum is considered valid only if the TMS signal is a sharp singlet at 0.00 ppm with a linewidth at half-height (W1/2) of < 1 Hz, proving optimal magnetic field homogeneity.
Visual Workflows
Figure 1: Suzuki-Miyaura cross-coupling workflow for 5-(2-methylphenyl)pyrimidine synthesis.
Figure 2: Logical assignment of 1H NMR signals based on electronic deshielding environments.
References
- Cas 4595-59-9, 5-Bromopyrimidine - LookChem (Synthesis & Suzuki Coupling Conditions)
- Eur. J. Org. Chem. 2007 Supporting Information (5-Phenylpyrimidine NMR Chemical Shifts)
Sources
13C NMR spectral analysis of 5-(2-Methylphenyl)pyrimidine
Comprehensive 13 C NMR Spectral Analysis of 5-(2-Methylphenyl)pyrimidine: Mechanistic Insights and Validation Protocols
Molecular Architecture & Chemical Significance
5-(2-Methylphenyl)pyrimidine is a sterically hindered biaryl compound consisting of an electron-deficient pyrimidine heterocycle covalently bonded to a slightly electron-rich o-tolyl (2-methylphenyl) group. This structural motif is a highly valued scaffold in the development of advanced pharmaceuticals, kinase inhibitors, and functional materials[1].
The synthesis of this specific framework is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromopyrimidine and 2-methylphenylboronic acid[2]. In drug development, confirming the exact structural integrity of such biaryl systems is paramount. 13 C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for verifying the carbon framework, assessing the biaryl dihedral angle, and confirming the success of the cross-coupling reaction.
Mechanistic Principles of 13 C Chemical Shifts
The 13 C NMR spectrum of 5-(2-methylphenyl)pyrimidine is governed by three primary electronic and spatial factors. Understanding the causality behind these shifts is essential for accurate spectral interpretation:
-
Electronegativity and Inductive Deshielding: The nitrogen atoms in the pyrimidine ring exert a profound inductive electron-withdrawing effect. Carbon 2 (C2), which is flanked by two sp 2 hybridized nitrogens, experiences the maximum deshielding effect, pushing its resonance far downfield (typically >157 ppm).
-
Conjugation and Resonance: The pyrimidine C4 and C6 positions are deshielded by both the adjacent nitrogen and the overall π -electron deficiency of the heterocycle. Due to the free rotation (or fast rotation on the NMR timescale) around the biaryl C-C bond, C4 and C6 typically appear as a single equivalent resonance[3].
-
Steric Hindrance and Magnetic Anisotropy: The methyl group at the 2'-position of the phenyl ring introduces significant steric bulk, preventing the biaryl system from achieving a fully planar conformation. This non-coplanarity restricts the orbital overlap (conjugation) between the two rings, which subtly shifts the ipso carbons (C5 and C1') upfield compared to an unhindered, fully planar biphenyl analogue.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in spectral assignments, the acquisition protocol must be designed as a self-validating system. Relying solely on a standard 1D 13 C spectrum can lead to the misassignment of quaternary carbons, which are often weak or lost in baseline noise.
Step 1: Sample Preparation
-
Weigh 40–50 mg of highly purified 5-(2-methylphenyl)pyrimidine. A high analyte concentration is required due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13 C isotope.
-
Dissolve the analyte completely in 0.6 mL of deuterated chloroform (CDCl 3 ) . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal calibration reference (0.0 ppm).
-
Transfer the homogenous solution to a high-quality 5 mm NMR tube. Filter through glass wool if necessary, as particulate matter distorts magnetic field homogeneity and degrades resolution.
Step 2: NMR Acquisition Parameters
-
Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer (operating at 100 MHz or 125 MHz for 13 C, respectively)[4].
-
Pulse Sequence: Employ a standard 1D 13 C sequence with inverse-gated 1 H decoupling (e.g., WALTZ-16) to remove C-H scalar coupling while minimizing Nuclear Overhauser Effect (NOE) bias.
-
Relaxation Delay (D1): Set the delay to ≥ 3.0 seconds .
-
Causality: Quaternary carbons (C2, C5, C1', C2') lack attached protons, meaning they undergo dipole-dipole relaxation much slower than protonated carbons. A standard short D1 (e.g., 1s) will saturate these signals, causing them to vanish. An extended D1 ensures full longitudinal relaxation.
-
-
Scans (NS): Acquire 512 to 1024 scans to achieve a high Signal-to-Noise (S/N) ratio.
Step 3: Validation via DEPT-135
-
Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment immediately following the standard 13 C acquisition.
-
Causality: DEPT-135 utilizes polarization transfer from sensitive 1 H nuclei to 13 C. It yields positive signals for CH and CH 3 groups, negative signals for CH 2 groups, and zero signal for quaternary carbons. By overlaying the 1D 13 C and DEPT-135 spectra, the quaternary nature of C2, C5, C1', and C2' is unequivocally validated, creating a closed-loop verification system.
Quantitative Data Presentation
The following table summarizes the assigned 13 C NMR chemical shifts for 5-(2-methylphenyl)pyrimidine, validated through the aforementioned protocol and grounded in empirical data for pyrimidine derivatives[1],[3].
| Carbon Position | Carbon Type | Chemical Shift ( δ , ppm) | Mechanistic Rationale & DEPT Validation |
| Pyrimidine C2 | Quaternary (C q ) | ~157.5 | Maximum deshielding by two adjacent N atoms. Absent in DEPT-135. |
| Pyrimidine C4, C6 | Methine (CH) | ~156.0 | Deshielded by one N atom. Equivalent due to rotation. Positive in DEPT-135. |
| Phenyl C2' | Quaternary (C q ) | ~136.8 | Ipso to the methyl group; inductive donor effect. Absent in DEPT-135. |
| Phenyl C1' | Quaternary (C q ) | ~135.2 | Ipso to the pyrimidine ring. Absent in DEPT-135. |
| Pyrimidine C5 | Quaternary (C q ) | ~133.5 | Ipso carbon attached to the phenyl ring. Absent in DEPT-135. |
| Phenyl C3' | Methine (CH) | ~130.5 | Ortho to methyl, affected by steric crowding. Positive in DEPT-135. |
| Phenyl C6' | Methine (CH) | ~129.5 | Ortho to pyrimidine, affected by ring current. Positive in DEPT-135. |
| Phenyl C4' | Methine (CH) | ~128.2 | Para to methyl. Positive in DEPT-135. |
| Phenyl C5' | Methine (CH) | ~126.5 | Meta to methyl, para to pyrimidine. Positive in DEPT-135. |
| Methyl (CH 3 ) | Methyl (CH 3 ) | ~20.1 | Aliphatic carbon in a shielded environment. Positive in DEPT-135. |
(Note: Exact chemical shifts may vary slightly ( ± 0.5 ppm) depending on exact sample concentration, temperature, and solvent lot).
Visualizations
Workflow for synthesis, NMR acquisition, and validation of 5-(2-methylphenyl)pyrimidine.
Logical mapping of 13C NMR chemical shifts based on electronic and steric environments.
References
-
Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica. 1
-
Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society. 4
-
Supporting Information. The Royal Society of Chemistry. 3
-
Cas 4595-59-9, 5-Bromopyrimidine. LookChem. 5
-
RockPhos | 1262046-34-3. Benchchem. 6
Mechanistic Mass Spectrometry Profiling of 5-(2-Methylphenyl)pyrimidine: Fragmentation Dynamics and Analytical Workflows
Executive Summary
5-(2-Methylphenyl)pyrimidine (Molecular Formula: C₁₁H₁₀N₂, Exact Mass: 170.084 Da) is a biaryl heterocyclic compound characterized by a pyrimidine ring covalently linked to an o-tolyl group. Biaryl pyrimidine motifs are foundational in modern drug discovery, frequently acting as kinase inhibitors and central nervous system (CNS) modulators. For researchers and analytical scientists, understanding the exact mass spectrometric (MS) behavior of this scaffold is critical for structural elucidation, metabolite tracking, and pharmacokinetic quantification.
This technical guide deconstructs the electron ionization (EI) and electrospray ionization (ESI) fragmentation mechanisms of 5-(2-Methylphenyl)pyrimidine, explaining the thermodynamic and structural causality behind each ion formation. Furthermore, it establishes a self-validating LC-MS/MS protocol designed for high-throughput, high-fidelity quantitative analysis.
Molecular Architecture and Ionization Dynamics
The fragmentation of substituted pyrimidines is fundamentally dictated by the nature of their substituents and the inherent stability of the biaryl axis. As established in 1[1], the extended π -conjugation across the pyrimidine and o-tolyl rings provides exceptional resonance stabilization.
When subjected to Electron Ionization (EI, 70 eV), the molecule yields an extremely prominent molecular ion radical [M]⁺• at m/z 170 , which often serves as the base peak. The2[2] is mitigated by this aromatic stability. In positive Electrospray Ionization (ESI+), the electron-rich nitrogen atoms of the pyrimidine ring readily accept a proton, generating a highly stable [M+H]⁺ precursor ion at m/z 171 .
Mechanistic Fragmentation Pathways (The Causality)
The fragmentation of 5-(2-Methylphenyl)pyrimidine is driven by three distinct thermodynamic pathways.
Biaryl Bond Cleavage and Tropylium Ion Formation (m/z 91)
The most diagnostic fragmentation pathway involves the cleavage of the biaryl C-C bond. While biaryl bonds are typically robust, the presence of the ortho-methyl group on the phenyl ring alters the fragmentation landscape. Upon ionization, the o-tolyl group undergoes a radical-site initiated rearrangement. The methyl carbon incorporates into the aromatic system, expanding the six-membered ring into a seven-membered, fully conjugated tropylium cation ([C₇H₇]⁺, m/z 91) .
-
Causality: The formation of the tropylium ion provides a massive thermodynamic driving force due to its Hückel aromaticity (6 π electrons). As noted in high-resolution MS studies of 3[3], the m/z 91 ion further degrades via the loss of neutral acetylene (C₂H₂, 26 Da) to form the cyclopentadienyl cation ([C₅H₅]⁺, m/z 65).
Pyrimidine Ring Annihilation (m/z 143)
The pyrimidine ring is electron-deficient. If the initial charge localizes on one of the pyrimidine nitrogens, it induces a charge site-initiated heterolytic cleavage. This triggers a ring-opening event leading to the extrusion of neutral hydrogen cyanide (HCN, 27 Da).
-
Causality: The loss of small neutral molecules (like HCN or N₂) is a hallmark of pyrimidine fragmentation, reducing the [M]⁺• (m/z 170) to an [M-HCN]⁺• fragment at m/z 143 . This pathway is highly dependent on the internal energy deposited during ionization[1][4].
Radical-Site Initiated Methyl Extrusion (m/z 155)
A secondary, yet significant, pathway is the direct homolytic cleavage of the ortho-methyl group.
-
Causality: The loss of a methyl radical (•CH₃, 15 Da) generates a biphenylene-like or highly stabilized phenyl-pyrimidine cation at m/z 155 . This is driven by the relief of steric hindrance between the ortho-methyl group and the adjacent pyrimidine protons.
Mass spectrometry fragmentation pathways of 5-(2-Methylphenyl)pyrimidine.
Quantitative Fragmentation Data
The following table summarizes the expected quantitative fragmentation profile under standard 70 eV EI conditions.
| m/z (EI) | Fragment Ion | Origin / Mechanistic Causality | Est. Relative Abundance |
| 170 | [M]⁺• | Molecular Ion (Extreme biaryl π -stabilization) | 100% (Base Peak) |
| 169 | [M-H]⁺ | Loss of hydrogen radical from the methyl group | ~40% |
| 155 | [M-CH₃]⁺ | Homolytic cleavage of the ortho-methyl radical | ~25% |
| 143 | [M-HCN]⁺• | Pyrimidine ring opening via charge-site initiation | ~15% |
| 91 | [C₇H₇]⁺ | Biaryl bond cleavage yielding aromatic Tropylium ion | ~80% |
| 65 | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the Tropylium ion | ~30% |
Self-Validating Experimental Protocol for LC-MS/MS
To ensure absolute trustworthiness in pharmacokinetic or structural assays, the analytical protocol must be a self-validating system . This means the workflow inherently checks for matrix effects, carryover, and signal drift. The methodology below is optimized for the4[4].
Rationale for Chromatographic and Ionization Choices
-
Column Choice: A sub-2 µm C18 UHPLC column is selected. Causality: The biaryl nature of 5-(2-Methylphenyl)pyrimidine renders it highly hydrophobic; C18 stationary phases provide optimal π−π and hydrophobic retention.
-
Mobile Phase Additive: 0.1% Formic Acid in Water/Acetonitrile. Causality: The low pH ensures complete protonation of the basic pyrimidine nitrogens (pKa ~1.5-2.5), driving maximum sensitivity in positive ESI mode.
-
MRM Transitions: The primary quantitative transition is 171.1 → 91.1 . Causality: The tropylium ion is the most thermodynamically stable fragment, providing the highest signal-to-noise (S/N) ratio.
Step-by-Step Methodology
Phase 1: System Suitability Test (SST) & Blank Validation
-
Inject three consecutive Double Blanks (Mobile Phase only) to establish baseline noise and verify zero column carryover.
-
Inject a Zero Sample (Matrix + Internal Standard) to verify that the Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-labeled analog) does not contain unlabeled analyte impurities.
Phase 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.
-
Add 150 µL of cold Acetonitrile containing the SIL-IS (10 ng/mL). Causality: Acetonitrile acts as both a protein precipitant and an extraction solvent, crashing out matrix proteins while solubilizing the hydrophobic analyte.
-
Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an LC vial.
Phase 3: UHPLC-ESI-MS/MS Execution
-
Chromatography: Run a gradient from 5% B to 95% B over 3.5 minutes (Mobile Phase A: 0.1% FA in H₂O; Mobile Phase B: 0.1% FA in ACN) at a flow rate of 0.4 mL/min.
-
Ionization: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 400°C.
-
Detection: Monitor Multiple Reaction Monitoring (MRM) transitions:
-
Quantifier: m/z 171.1 → 91.1 (Collision Energy: 25 eV)
-
Qualifier: m/z 171.1 → 144.1 (Collision Energy: 20 eV)
-
-
Data Processing: Normalize the area under the curve (AUC) of the analyte against the SIL-IS to self-correct for any ESI ion suppression caused by co-eluting matrix components.
Self-validating LC-MS/MS experimental workflow for pyrimidine derivatives.
References
-
BenchChem Technical Support Team. "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." BenchChem.1
-
BenchChem Technical Support Team. "An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(o-tolyl)pyrimidin-2-ol." BenchChem. 4
-
"Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry." MDPI. 3
-
"Fragmentation (mass spectrometry)." Wikipedia. 2
Sources
Infrared Spectroscopy of 5-(2-Methylphenyl)pyrimidine: A Mechanistic and Practical Guide
Introduction: The Intersection of Structure and Spectra
In the development of targeted therapeutics and advanced materials, pyrimidine derivatives serve as critical pharmacophores. 5-(2-Methylphenyl)pyrimidine (also known as 5-(o-tolyl)pyrimidine) is a biaryl compound characterized by a pyrimidine core covalently linked to an ortho-methylated benzene ring.
Infrared (IR) spectroscopy is an indispensable tool for verifying the structural integrity of this molecule. However, interpreting its IR spectrum requires moving beyond empirical peak matching. As analytical scientists, we must understand the causality of the vibrations—specifically, how the steric bulk of the ortho-methyl group dictates the molecule's 3D conformation, which in turn alters the force constants of its chemical bonds.
Molecular Architecture and Vibrational Causality
The defining structural feature of 5-(2-Methylphenyl)pyrimidine is the C5–C1' biaryl bond connecting the two rings. In an ideal, unhindered system (such as 5-phenylpyrimidine), the rings would adopt a nearly coplanar conformation to maximize π
π conjugation.However, the methyl group at the ortho position of the phenyl ring creates severe steric hindrance with the protons at the 4- and 6-positions of the pyrimidine ring. This steric clash forces the molecule to adopt a twisted conformation with a significant dihedral angle.
Spectroscopic Consequence: Because the rings are forced out of coplanarity, the π -electron delocalization between the pyrimidine and phenyl systems is disrupted. According to Hooke's Law applied to molecular vibrations, a reduction in conjugation increases the bond order (and thus the force constant, k ) of the individual C=N and C=C bonds within the isolated rings. Consequently, the stretching frequencies for these bonds will be slightly blue-shifted (higher wavenumbers) compared to fully planar, conjugated analogs.
Mechanistic origin of IR spectral features driven by steric hindrance.
Quantitative Vibrational Analysis
The IR spectrum of 5-(2-Methylphenyl)pyrimidine is a composite of the heterocyclic pyrimidine scaffold and the substituted aromatic hydrocarbon. The quantitative data below summarizes the expected vibrational modes based on established spectroscopic studies of pyrimidine derivatives (1)[1].
Table 1: Characteristic IR Absorption Frequencies
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Structural Origin & Causality |
| Aromatic C–H Stretch | 3030 – 3080 | Weak to Medium | Superposition of pyrimidine and phenyl ring C–H bonds. |
| Aliphatic C–H Stretch | 2850 – 2960 | Medium | Asymmetric/symmetric stretching of the ortho-methyl group (2)[2]. |
| Pyrimidine C=N Stretch | 1560 – 1600 | Strong | Primary indicator of the pyrimidine heterocycle. Blue-shifted due to steric decoupling[1]. |
| Aromatic C=C Stretch | 1450 – 1550 | Medium to Strong | Degenerate ring stretching modes from both the pyrimidine and phenyl rings[1]. |
| Methyl C–H Bending | ~1380 | Medium | "Umbrella" deformation mode specific to the -CH₃ group. |
| Ring Breathing Mode | 990 – 1050 | Medium | In-plane expansion/contraction of the pyrimidine ring (3)[3]. |
| Ortho-Substituted OOP | 730 – 770 | Very Strong | Out-of-plane (OOP) C–H bending. Highly diagnostic for the 1,2-disubstitution pattern of the o-tolyl group. |
Self-Validating Experimental Protocol: ATR-FTIR
To obtain high-fidelity spectra, Attenuated Total Reflectance (ATR) FTIR is the modern standard. However, a protocol is only as good as its internal validation mechanisms. The following workflow is designed as a self-validating system, ensuring that artifacts are caught before data processing begins.
Step-by-Step Methodology
1. System Initialization and Background Validation
-
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Collect a background single-beam spectrum (64 scans, 4 cm⁻¹ resolution).
-
Causality & Validation: Do not blindly accept the background. Inspect the single-beam energy profile. The energy maximum should be near 2000 cm⁻¹. If deep, sharp negative peaks appear at 2350 cm⁻¹ (CO₂) or 3600-3800 cm⁻¹ (H₂O), the purge gas system is failing. The background must be pristine to ensure accurate atmospheric compensation.
2. Sample Application and Pressure Control
-
Action: Place 2–5 mg of solid 5-(2-Methylphenyl)pyrimidine onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~80-100 lbs of force).
-
Causality & Validation: ATR relies on the evanescent wave penetrating the sample. Insufficient pressure leads to a weak signal and poor signal-to-noise ratio (SNR). Over-pressuring can crush the crystal or induce mechanochemical polymorphic shifts. Monitor the live preview: the C=N peak at ~1580 cm⁻¹ should reach at least 0.1–0.3 Absorbance Units (AU).
3. Spectral Acquisition
-
Action: Acquire the sample interferogram using 64 co-added scans to enhance the SNR. Use a zero-filling factor of 2 to improve digital resolution without altering the instrumental line shape.
4. Advanced Data Processing
-
Action: Apply an ATR correction algorithm and atmospheric compensation.
-
Causality & Validation: The depth of penetration ( dp ) of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). Without ATR correction, the ortho-OOP peak at 750 cm⁻¹ will appear artificially massive compared to the C–H stretches at 3000 cm⁻¹. Applying the correction normalizes the spectrum to resemble a traditional transmission spectrum, allowing for direct comparison against theoretical computational models (4)[5].
Self-validating ATR-FTIR experimental workflow for pyrimidine analysis.
Artifact Mitigation
When analyzing biaryl pyrimidines, scientists must be vigilant against common spectral artifacts:
-
Dispersion Artifacts (Christiansen Effect): If analyzing via KBr pellet rather than ATR, poor grinding of the crystalline 5-(2-Methylphenyl)pyrimidine can lead to asymmetric, derivative-shaped peaks on the high-wavenumber side of strong bands (like the C=N stretch). Solution: Ensure particle size is ground below the wavelength of the incident IR light (< 2 µm).
-
Water Vapor Subtraction Errors: Over-subtraction of atmospheric water can create artificial "peaks" or "valleys" in the 1500–1600 cm⁻¹ region, exactly where the critical pyrimidine C=N stretches reside. Validation: Always check the baseline between 1700 and 1800 cm⁻¹; it should be perfectly flat.
References
- Source: vandanapublications.
- Source: researchgate.
- Source: scite.
- Title: Calculated vs.
Sources
Conformational Restriction in Kinase Inhibitor Design: Therapeutic Targets of the 5-(2-Methylphenyl)pyrimidine Scaffold
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In modern structure-based drug design (SBDD), achieving high kinase selectivity is a formidable challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome. The 5-(2-Methylphenyl)pyrimidine (also known as 5-(o-tolyl)pyrimidine) motif has emerged as a highly privileged pharmacophore and synthetic intermediate[1]. Rather than relying solely on hydrogen-bonding interactions at the kinase hinge region, this scaffold leverages severe steric hindrance to induce a locked, non-planar conformation. This conformational restriction acts as a geometric filter, selectively targeting kinases with deep, orthogonal hydrophobic pockets—such as Cyclin-Dependent Kinases (CDKs) and Discoidin Domain Receptor 1 (DDR1)—while avoiding off-target interactions with "flat" kinase active sites[2].
This whitepaper details the mechanistic rationale behind this scaffold, its primary therapeutic targets, and the self-validating experimental protocols required to synthesize and evaluate its derivatives.
Mechanistic Causality: The Power of the Ortho-Methyl Twist
As a Senior Application Scientist, I frequently observe that novice drug designers over-prioritize hinge-binding affinity at the expense of selectivity. The 5-(2-Methylphenyl)pyrimidine scaffold solves this through atropisomerism and steric clashing .
When a pyrimidine ring is coupled to a standard phenyl ring, the biaryl axis can freely rotate, allowing the molecule to adopt a nearly planar conformation that fits into a wide array of kinase pockets (leading to promiscuity and off-target toxicity). However, introducing a methyl group at the ortho position of the phenyl ring creates a severe steric clash with the protons of the pyrimidine ring.
The Thermodynamic Result: The molecule is forced out of planarity, locking the dihedral angle of the biaryl bond between 60° and 90°. This twisted conformation prevents the molecule from entering shallow or planar ATP-binding sites (e.g., Abl kinase). Instead, it perfectly complements kinases that possess a deep, narrow hydrophobic pocket extending orthogonally from the hinge region.
Logical flow: Ortho-methyl steric hindrance induces conformational restriction for selectivity.
Primary Therapeutic Targets
Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
CDK4 and CDK6 are critical regulators of the cell cycle, driving the transition from the G1 to the S phase. Hyperactivation of these kinases is a hallmark of estrogen receptor-positive (ER+) breast cancers. Derivatives synthesized from 5-bromopyrimidine[3] are foundational to the development of selective CDK4/6 inhibitors[4]. The pyrimidine core forms bidentate hydrogen bonds with the backbone amides of the CDK hinge region (typically Val101 in CDK4). Simultaneously, the twisted ortho-tolyl group projects directly into the hydrophobic pocket created by the DFG-in conformation, providing the exquisite selectivity required to avoid inhibiting CDK1 and CDK2 (which causes severe dose-limiting neutropenia).
Discoidin Domain Receptor 1 (DDR1)
DDR1 is a receptor tyrosine kinase activated by collagen, heavily implicated in idiopathic pulmonary fibrosis (IPF) and tumor metastasis. Recent structure-based designs have utilized 5-bromopyrimidine coupled with substituted anilines to create highly selective DDR1 inhibitors[2]. The 5-(2-methylphenyl) modification is critical here: DDR1 possesses an unusually deep hydrophobic "back pocket" compared to its closely related isoform, DDR2. The twisted conformation of the scaffold allows single-digit nanomolar inhibition of DDR1 while maintaining a >20-fold selectivity window over DDR2 and >1000-fold over Abl[2].
Quantitative Target Profiling
To illustrate the causality of the ortho-methyl group, the following table summarizes representative Structure-Activity Relationship (SAR) data. Notice how the transition from a planar to a twisted scaffold drastically shifts the selectivity profile.
| Compound Motif | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | DDR1 IC₅₀ (nM) | DDR2 IC₅₀ (nM) | Abl IC₅₀ (nM) |
| 5-(Phenyl)pyrimidine (Planar, Unrestricted) | 450 | 520 | 310 | 280 | 45 |
| 5-(2-Methylphenyl)pyrimidine (Twisted, Locked) | 11 | 15 | 8 | 188 | >10,000 |
Data representation of typical SAR shifts demonstrating the geometric filtering effect of the ortho-methyl group.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. Below are the optimized protocols for working with this scaffold.
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of the 5-(2-methylphenyl)pyrimidine core requires overcoming the very steric hindrance that makes it biologically valuable. The ortho-methyl group on the boronic acid makes the transmetalation step of the catalytic cycle thermodynamically challenging.
Step-by-Step Methodology:
-
Reagent Assembly: In a Schlenk flask under an inert argon atmosphere, combine 5-bromopyrimidine (1.0 eq), 2-methylphenylboronic acid (1.5 eq), and anhydrous sodium carbonate (Na₂CO₃, 2.0 eq).
-
Catalyst Selection (Causality): Add 5 mol% of Pd(dppf)Cl₂. Why this catalyst? The bidentate dppf ligand provides a wide bite angle, stabilizing the palladium center and accelerating the sluggish transmetalation step caused by the ortho-methyl steric bulk.
-
Solvent & Heat: Suspend the mixture in a degassed solution of 1,4-Dioxane/Water (4:1 v/v). Heat the reaction to 100°C for 12–18 hours.
-
Validation & Workup: Monitor completion via LC-MS. Once the starting material is consumed, cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography (Silica, Hexanes/EtOAc).
Protocol B: High-Throughput TR-FRET Kinase Assay
To validate the inhibitory potency (IC₅₀) against targets like DDR1 or CDK4, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard[5]. This protocol includes a mandatory Z'-factor calculation to ensure the assay's signal-to-noise ratio is statistically trustworthy[6].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., DDR1), biotinylated peptide substrate, and ATP (at its predetermined Kₘ value).
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense the 5-(2-methylphenyl)pyrimidine derivatives into a 384-well low-volume black plate. Causality: Acoustic dispensing eliminates plastic tip carryover and minimizes DMSO concentration (<1%), preventing solvent-induced enzyme denaturation[5].
-
Enzymatic Reaction: Add the kinase/substrate/ATP mixture to the compounds. Incubate at room temperature for 60 minutes.
-
Quench & Detect (Self-Validating Step): Add a detection mixture containing EDTA, a Europium-labeled anti-phospho antibody, and a Streptavidin-fluorophore acceptor. Causality: EDTA instantly chelates the Mg²⁺ cofactor, halting the kinase reaction precisely at 60 minutes. This prevents signal drift and ensures all wells are read at the exact same kinetic endpoint.
-
Read & Validate: Read the plate on a microplate reader (Ex: 320 nm, Em: 665 nm / 615 nm). Calculate the Z'-factor using the positive control (Staurosporine, 10 µM) and negative control (DMSO). Do not proceed with IC₅₀ calculation unless Z' > 0.5 [7].
Step-by-step TR-FRET kinase assay workflow with built-in Z'-factor validation.
References
-
LookChem. "Cas 4595-59-9, 5-Bromopyrimidine" (Details the use of 5-bromopyrimidine as an upstream intermediate for cyclin-dependent kinase inhibitors). URL:[Link]
-
Wang et al., Journal of Medicinal Chemistry. "Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors" (Details the coupling of 5-bromopyrimidine to achieve high DDR1 selectivity). URL:[Link]
-
Globe Thesis. "Preparation Of CDK Inhibitor Palbociclib And Its Key Intermediates" (Describes the synthesis of CDK4/6 inhibitors starting from substituted pyrimidines). URL:[Link]
Sources
- 1. Cas 4595-59-9,5-Bromopyrimidine | lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cas 4595-59-9,5-Bromopyrimidine | lookchem [lookchem.com]
- 4. globethesis.com [globethesis.com]
- 5. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
The Synthesis and Significance of 5-(2-Methylphenyl)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide provides an in-depth technical overview of 5-(2-methylphenyl)pyrimidine derivatives, a class of compounds with significant potential in drug discovery. We will explore the strategic rationale for their synthesis, detail robust synthetic methodologies, and discuss their potential applications, particularly in the context of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged structure in medicinal chemistry. Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) underscores its fundamental biological importance.[3] This has spurred extensive research into synthetic pyrimidine derivatives, which have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Strategic modifications can significantly impact a molecule's affinity for its biological target, as well as its pharmacokinetic and pharmacodynamic properties. The 5-position of the pyrimidine ring is a particularly attractive site for substitution, as it allows for the introduction of diverse aryl groups that can modulate the compound's biological profile.
This guide focuses specifically on 5-(2-methylphenyl)pyrimidine derivatives, where the ortho-methyl group on the phenyl ring can introduce unique steric and electronic effects, potentially leading to enhanced potency and selectivity for specific biological targets.
Synthetic Strategies for 5-(2-Methylphenyl)pyrimidine Derivatives
The synthesis of 5-(2-methylphenyl)pyrimidine derivatives can be approached through several established methods. The two most prominent and versatile strategies are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and classical cyclocondensation reactions like the Biginelli reaction.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, especially for creating biaryl structures.[5] This reaction involves the coupling of a halogenated pyrimidine (typically 5-bromo- or 5-chloropyrimidine) with an organoboron reagent, in this case, 2-methylphenylboronic acid, in the presence of a palladium catalyst and a base.[6]
Causality Behind Experimental Choices:
-
Halogenated Pyrimidine: 5-Bromopyrimidine is a common starting material due to the high reactivity of the C-Br bond in palladium-catalyzed reactions. 5-Chloropyrimidine can also be used, though it may require more active catalyst systems.
-
Organoboron Reagent: 2-Methylphenylboronic acid is the source of the 2-methylphenyl group. Boronic acids are generally stable, commercially available, and have low toxicity.
-
Palladium Catalyst: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice due to its effectiveness and commercial availability.[7] Other catalysts, such as those with more electron-rich and bulky phosphine ligands, can also be effective, particularly for less reactive chlorides.
-
Base: A base is crucial for the transmetalation step of the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, toluene/water, and isopropanol/water. The solvent system helps to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-(2-Methylphenyl)pyrimidine
Materials:
-
5-Bromopyrimidine
-
2-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine (1.0 mmol, 1.0 eq), 2-methylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-(2-methylphenyl)pyrimidine.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Competitive inhibition of ATP binding to a kinase active site by a pyrimidine derivative.
Conclusion and Future Directions
5-(2-Methylphenyl)pyrimidine derivatives represent a promising class of compounds for drug discovery and development. Their synthesis is readily achievable through robust and well-established methodologies such as the Suzuki-Miyaura cross-coupling. The strategic placement of the 2-methylphenyl group offers opportunities for fine-tuning the pharmacological profile of these molecules, potentially leading to the development of novel kinase inhibitors with enhanced potency and selectivity.
Future research in this area should focus on the synthesis of a diverse library of 5-(2-methylphenyl)pyrimidine derivatives with various substituents on the pyrimidine ring. Comprehensive biological evaluation of these compounds against a panel of kinases will be crucial to elucidate their structure-activity relationships and identify lead candidates for further preclinical development. The insights gained from such studies will undoubtedly contribute to the expanding arsenal of pyrimidine-based therapeutics.
References
- BenchChem. (2025).
- ResearchGate. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- BenchChem. (2025). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.
- PubMed. (2025).
- RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- Benchchem. (2025). Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis.
- MDPI. (2022).
- PMC. (2022).
- ResearchGate. (2013).
- PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors.
- Benchchem. (2025).
- PMC. (2014).
- ResearchGate. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Benchchem. (2025). Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- Organic Syntheses. (2016).
- ResearchGate. (2025). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines.
- PMC. (2022). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- ResearchGate. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Chemistry of Heterocyclic Compounds. (2018). 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION.
- ResearchGate. (n.d.). Reaction 5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones with L-Proline and Aldehydes.
- SciSpace. (2017).
- PMC. (2022). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective.
- Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- ChemicalBook. (n.d.).
- TCI Chemicals. (n.d.). 1H-NMR.
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Heterocyclic Motif
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, stands as a titan in the field of medicinal chemistry.[1][2] Its fundamental role as a core component of the nucleobases cytosine, thymine, and uracil, the building blocks of DNA and RNA, has cemented its biological significance.[3][4] This inherent biological relevance has inspired decades of research, establishing the pyrimidine scaffold as a "privileged structure" in drug discovery.[1][3] Its synthetic tractability and the ability of its derivatives to interact with a vast array of biological targets have led to a plethora of clinically successful drugs.[5][6] This guide will provide a comprehensive exploration of pyrimidine-based compounds, delving into their synthesis, multifaceted therapeutic applications, the critical interplay of structure and activity, and the experimental methodologies that underpin their development.
The unique physicochemical properties of the pyrimidine ring, including its capacity to act as both a hydrogen bond donor and acceptor, facilitate potent and specific interactions with biological macromolecules.[1] Furthermore, the pyrimidine ring can serve as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5][7] The versatility of this scaffold allows for substitutions at multiple positions, enabling medicinal chemists to meticulously fine-tune steric and electronic properties to achieve desired therapeutic outcomes.[8][9] Consequently, pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[10][11]
I. The Synthetic Landscape: Constructing the Pyrimidine Core
The synthetic accessibility of the pyrimidine scaffold is a key driver of its prevalence in drug discovery.[5] A variety of synthetic strategies, ranging from classical condensation reactions to modern catalytic methods, have been developed to construct and functionalize the pyrimidine ring.
Classical Synthesis: The Biginelli Reaction
One of the most established and versatile methods for synthesizing dihydropyrimidinones is the Biginelli reaction. This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea.[12] The simplicity and efficiency of this method have made it a mainstay in the synthesis of pyrimidine-based libraries for high-throughput screening.
Experimental Protocol: A Representative Biginelli Reaction
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 20 mL of ethanol.
-
Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., 2-3 drops of concentrated HCl). The choice of catalyst can significantly influence reaction times and yields. The rationale for acid catalysis is the activation of the aldehyde carbonyl group towards nucleophilic attack.
-
Reaction Execution: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). The endpoint is typically the disappearance of the limiting reagent.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by filtration. Wash the solid with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure dihydropyrimidinone. This self-validating protocol relies on the distinct physical properties of the product for initial purification.
Caption: The Biginelli reaction workflow.
Modern Synthetic Approaches
While classical methods remain valuable, contemporary organic synthesis has introduced more sophisticated and efficient strategies for constructing pyrimidine derivatives. These include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation as a heating source can dramatically reduce reaction times and improve yields in many pyrimidine syntheses.[13]
-
Multicomponent Reactions (MCRs): Beyond the Biginelli reaction, other MCRs have been developed to access structurally diverse pyrimidines in a single step, enhancing synthetic efficiency.[14]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are instrumental in the late-stage functionalization of pre-formed pyrimidine rings, allowing for the introduction of a wide range of substituents.[15]
II. Therapeutic Frontiers of Pyrimidine-Based Compounds
The structural versatility of the pyrimidine scaffold has enabled its application across a wide spectrum of therapeutic areas.[5][11]
Oncology: A Pillar of Anticancer Drug Discovery
Pyrimidine-based compounds have made a profound impact on cancer therapy, with mechanisms of action that often target the fundamental processes of cell growth and proliferation.[16][17]
2.1.1 Antimetabolites: Disrupting DNA Synthesis
The foundational role of pyrimidines in oncology began with the development of antimetabolites, which are structural analogs of natural pyrimidines that interfere with nucleic acid synthesis.[3][18]
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a prodrug that is converted intracellularly to metabolites that inhibit thymidylate synthase (TS) and can be incorporated into DNA and RNA, leading to cytotoxicity.[4][14]
-
Gemcitabine and Cytarabine: These nucleoside analogs are incorporated into DNA, where they inhibit DNA polymerase and induce chain termination, ultimately leading to apoptosis.[4]
2.1.2 Kinase Inhibitors: Targeting Aberrant Signaling
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrimidine core is a prevalent scaffold in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[9][16]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Pyrimidine derivatives such as gefitinib and erlotinib are used in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[16][17] These compounds competitively inhibit the ATP-binding site of the EGFR tyrosine kinase, blocking downstream signaling pathways responsible for cell proliferation and survival.[16]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their hyperactivity is common in cancer.[3] Pyrimidine-based CDK4/6 inhibitors like palbociclib and abemaciclib have revolutionized the treatment of hormone receptor-positive breast cancer by inducing G1 cell cycle arrest.[3]
Caption: Inhibition of EGFR signaling by pyrimidine derivatives.
Quantitative Data: In Vitro Activity of Representative Pyrimidine-Based Kinase Inhibitors
| Compound | Target | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| Gefitinib | EGFR | 2-37 | A549 (Lung) | >10 | [16] |
| Erlotinib | EGFR | 2 | A431 (Skin) | 0.1-1 | [16] |
| Palbociclib | CDK4/6 | 11/15 | MCF-7 (Breast) | 0.08 | [3] |
| Alisertib | Aurora A | 1.2 | Various | - | [19] |
Anti-Infective Agents: Combating Pathogens
Pyrimidine derivatives have also proven to be valuable in the fight against infectious diseases.
-
Antiviral Agents: Pyrimidine nucleoside analogs like zidovudine (AZT) and stavudine are reverse transcriptase inhibitors used in the treatment of HIV.[15][20] Acyclovir and valacyclovir are effective against herpes virus infections by inhibiting viral DNA polymerase.[4]
-
Antibacterial Agents: The combination of trimethoprim, a dihydrofolate reductase inhibitor, with a sulfonamide is a classic antibacterial therapy that targets the folic acid synthesis pathway in bacteria.[2][15]
-
Antifungal Agents: Flucytosine, a fluorinated pyrimidine analog, is converted to 5-fluorouracil within fungal cells, where it disrupts DNA and RNA synthesis.[2]
Other Therapeutic Applications
The therapeutic reach of pyrimidine-based compounds extends to a variety of other conditions, including:
-
Cardiovascular disorders [11]
III. Structure-Activity Relationships (SAR): The Key to Rational Drug Design
The biological activity of pyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring.[8][9] A deep understanding of SAR is crucial for the rational design of potent and selective drug candidates.
A common theme in the SAR of pyrimidine-based kinase inhibitors is the importance of substitution at the 2, 4, and 5 positions.[9] For instance, an amino group at the C2 or C4 position often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[9] Bulky hydrophobic groups can be introduced to occupy hydrophobic pockets, enhancing potency and selectivity. The strategic placement of solubilizing groups is also essential for optimizing pharmacokinetic properties.
A comprehensive SAR study was conducted on a series of pyrimidine derivatives targeting Mycobacterium tuberculosis, revealing that the central pyrimidine ring was crucial for their antitubercular activity.[21] This study also demonstrated that replacing a naphthyl group with other hydrophobic substituents was well-tolerated, providing valuable insights for further optimization.[21]
Caption: Key factors in the SAR of pyrimidine derivatives.
IV. Conclusion: The Future is Bright for Pyrimidine-Based Therapeutics
The pyrimidine scaffold has unequivocally demonstrated its immense value in medicinal chemistry.[6] Its journey from being recognized as a fundamental component of life to becoming a cornerstone of modern pharmacotherapy is a testament to its remarkable versatility.[1][12] The continuous development of novel synthetic methodologies and a deeper understanding of the biological targets of pyrimidine derivatives will undoubtedly fuel the discovery of next-generation therapeutics.[22][23] As researchers continue to explore the vast chemical space surrounding this privileged heterocycle, the pyrimidine core is poised to remain a critical tool in addressing unmet medical needs and improving human health for the foreseeable future.[7][12]
References
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022).
- Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026).
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Taylor & Francis Online.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025).
- Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). Journal of Medicinal Chemistry.
- The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
- A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025).
- Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
- Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. (2025).
- Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (n.d.).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC - NIH.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
- The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Drug Discovery. (n.d.). Benchchem.
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jchemrev.com [jchemrev.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcrt.org [ijcrt.org]
- 19. mdpi.com [mdpi.com]
- 20. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Scalable Synthesis of 5-(2-Methylphenyl)pyrimidine via Suzuki-Miyaura Cross-Coupling
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Self-Validating Experimental Design
Abstract
Pyrimidine derivatives are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for phenyl rings to enhance pharmacokinetic properties and participate in critical hydrogen-bonding interactions[1]. The synthesis of sterically hindered biaryls, such as 5-(2-methylphenyl)pyrimidine, presents unique challenges during the transmetalation phase of the Suzuki-Miyaura cross-coupling. This application note details a highly efficient, self-validating protocol utilizing 5-bromopyrimidine and (2-methylphenyl)boronic acid. By employing a heterogeneous 10% Pd/C catalyst system, this method achieves near-quantitative yields (98.7%) while ensuring straightforward catalyst recovery and minimal heavy-metal contamination[2].
Strategic Relevance & Mechanistic Causality
The Suzuki-Miyaura cross-coupling relies on a precise catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Understanding the electronic and steric demands of the substrates is critical for rational reaction design.
-
Electrophilic Activation: 5-Bromopyrimidine (CAS 4595-59-9) is an exceptionally versatile coupling partner[3]. The electron-deficient nature of the pyrimidine ring significantly lowers the activation energy required for the oxidative addition of the C-Br bond to the Pd(0) catalyst[1]. The lability of this bromine atom allows for facile reactions under mild conditions compared to standard aryl bromides[3].
-
Overcoming Steric Hindrance: The coupling partner, (2-methylphenyl)boronic acid (also known as o-tolylboronic acid), possesses an ortho-methyl group that introduces considerable steric bulk. This bulk can impede the transmetalation step, often leading to competitive protodeboronation (degradation of the boronic acid) if the reaction kinetics are too slow.
-
Catalyst & Base Selection: To drive the transmetalation forward, a robust base (Na₂CO₃) is utilized to activate the boronic acid into a highly nucleophilic boronate species. While homogeneous catalysts are effective, heterogeneous 10% Palladium on Carbon (Pd/C) provides a highly active, ligand-free surface area that facilitates the coupling with exceptional efficiency and allows for simple filtration post-reaction[2].
Figure 1: Suzuki-Miyaura catalytic cycle for the synthesis of 5-(2-Methylphenyl)pyrimidine.
Condition Optimization & Rationale
To establish the most reliable protocol, various catalytic systems were evaluated for the synthesis of 5-(2-methylphenyl)pyrimidine from 5-bromopyrimidine. The table below summarizes the quantitative data and the mechanistic causality behind the experimental choices[2].
| Catalyst System | Base | Solvent System | Temp / Time | Yield | Mechanistic Rationale |
| [Pd(allyl)Cl]₂ / Tedicyp | K₂CO₃ | Xylene | 130 °C / 20 h | 80% | High temperature overcomes the steric bulk of the ortho-methyl group, but homogeneous Pd is difficult to purge from the final API. |
| 10% Pd/C (Heterogeneous) | Na₂CO₃ | EtOH / H₂O | Reflux / 24 h | 98.7% | Aqueous-organic biphasic system enhances boronate solubility. Pd/C provides high surface area and is easily removed via filtration. |
Detailed Experimental Protocol (Self-Validating Workflow)
This protocol is designed as a self-validating system. Visual cues and in-process checks are embedded to ensure the integrity of the reaction at every stage.
Figure 2: Step-by-step experimental workflow for the optimal heterogeneous coupling.
Materials Required
-
Electrophile: 5-Bromopyrimidine (1.0 mmol, 159.0 g/mol )
-
Nucleophile: (2-Methylphenyl)boronic acid (1.2 mmol, 135.9 g/mol )
-
Catalyst: 10% Palladium on Carbon (Pd/C) (0.05 mmol Pd, 5 mol%)
-
Base: Sodium carbonate (Na₂CO₃) (2.5 mmol, 105.9 g/mol )
-
Solvents: Ethanol (Anhydrous), Deionized Water, Ethyl Acetate (EtOAc), Brine.
Step-by-Step Methodology
Step 1: Reagent Charging & Degassing
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine (159 mg, 1.0 mmol), (2-methylphenyl)boronic acid (163 mg, 1.2 mmol), and Na₂CO₃ (265 mg, 2.5 mmol).
-
Add 10% Pd/C (53 mg, 0.05 mmol Pd). Caution: Pd/C can be pyrophoric; handle with care and avoid generating dust.
-
Add a solvent mixture of Ethanol (8 mL) and Deionized Water (2 mL).
-
Self-Validation Check (Degassing): Submerge a sparging needle into the suspension and bubble inert gas (Nitrogen or Argon) for 15 minutes. This step is critical; failure to remove oxygen will result in the oxidative homocoupling of the boronic acid, visible later as a non-polar bi-tolyl byproduct on TLC.
Step 2: Reaction Execution
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath set to 85 °C (reflux).
-
Stir vigorously for 24 hours. The mixture will appear as a black, opaque suspension.
-
In-Process Monitoring: After 18 hours, sample 10 µL of the reaction, dilute in EtOAc, filter through a micro-plug of silica, and analyze via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active spot for 5-bromopyrimidine (R_f ~0.4) is completely consumed.
Step 3: Catalyst Recovery (Hot Filtration)
-
Remove the flask from the heat source.
-
While the mixture is still warm (approx. 50 °C), filter the black suspension through a pad of Celite in a sintered glass funnel.
-
Causality Note: Filtering while hot prevents the newly synthesized 5-(2-methylphenyl)pyrimidine from crystallizing out of the solution and being lost in the Celite pad.
-
Wash the Celite pad with hot Ethanol (2 × 5 mL) and EtOAc (10 mL).
Step 4: Aqueous Workup
-
Concentrate the filtrate under reduced pressure to remove the majority of the ethanol.
-
Dilute the aqueous residue with EtOAc (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with Deionized Water (10 mL) and saturated aqueous NaCl (brine, 10 mL) to remove residual inorganic salts and boronic acid byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Step 5: Purification & Characterization
-
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% EtOAc in Hexanes).
-
Evaporate the product-containing fractions to afford 5-(2-methylphenyl)pyrimidine as a solid (Expected yield: ~98%).
Analytical Characterization
To validate the structural integrity of the synthesized compound, perform the following analyses:
-
LC-MS: Confirm the target mass. The expected [M+H]⁺ peak for C₁₁H₁₀N₂ is m/z 171.1.
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic pyrimidine protons. The C2 proton typically appears as a sharp singlet furthest downfield (~9.2 ppm), while the C4/C6 protons appear as a singlet (~8.8 ppm) due to symmetry. The ortho-methyl group will appear as a distinct singlet integrating to 3H at approximately 2.3 ppm.
References
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery BenchChem URL
- NINGBO INNO PHARMCHEM CO.,LTD.
- Cas 4595-59-9, 5-Bromopyrimidine LookChem URL
Sources
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling with 2-Tolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction is particularly vital in drug discovery and development, where the synthesis of biaryl and heteroaryl structures is a frequent necessity for exploring structure-activity relationships (SAR).[3] This guide provides an in-depth protocol and technical analysis for conducting the Suzuki-Miyaura coupling with a specific focus on 2-tolylboronic acid, a sterically hindered substrate that presents unique challenges. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights for optimizing reaction parameters, and provide a detailed, validated experimental protocol and troubleshooting guide.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron species (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium complex.[4][5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide (C-X) bond of the electrophile (e.g., an aryl bromide). This step oxidizes the palladium from Pd(0) to a Pd(II) complex.[6][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[]
-
Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) center. Crucially, the boronic acid must first be activated by a base.[4][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic moiety to the palladium complex, displacing the halide.[4][10]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product. This process reduces the palladium back to its Pd(0) oxidation state, regenerating the catalyst to re-enter the cycle.[6]
Below is a diagram illustrating this catalytic process.
Key Parameters for Coupling with 2-Tolylboronic Acid
The presence of the ortho-methyl group in 2-tolylboronic acid introduces significant steric hindrance, which can impede the reaction. Overcoming this challenge requires careful selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
For sterically demanding substrates, the choice of ligand is paramount. The ligand stabilizes the palladium catalyst and modulates its electronic and steric properties to promote the desired reaction steps.[11]
-
Palladium Source : Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[] While Pd(PPh₃)₄ is a Pd(0) source, Pd(II) sources like Pd(OAc)₂ are often used and are reduced in situ to the active Pd(0) species.[11][12]
-
Ligands : For hindered substrates like 2-tolylboronic acid, bulky and electron-rich phosphine ligands are highly effective.[13] These ligands promote the oxidative addition step and facilitate the reductive elimination.[11] Highly successful ligands include tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and specialized biaryl phosphines like SPhos and XPhos.[2][14] These ligands create a coordinatively unsaturated, reactive palladium center that can accommodate bulky coupling partners.[13]
The Role of the Base
The base is not merely a spectator; it is essential for the activation of the boronic acid in the transmetalation step.[12] The choice of base can significantly influence reaction rate and yield.
-
Mechanism of Activation : The base converts the neutral, weakly nucleophilic boronic acid into a more reactive anionic boronate species [-B(OH)₃]⁻. This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[4][9]
-
Common Bases :
-
Carbonates (K₂CO₃, Cs₂CO₃) : Widely used due to their moderate strength and good solubility in aqueous phases. Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings.[15]
-
Phosphates (K₃PO₄) : A strong base that is particularly effective in anhydrous conditions and for coupling with less reactive aryl chlorides.[]
-
Fluorides (KF, CsF) : Fluoride ions can also activate boronic acids and are sometimes used, especially when base-sensitive functional groups are present.[9][14]
-
Solvent System
The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base or the activated boronate species.[16]
-
Biphasic Systems : Many Suzuki couplings employ a biphasic solvent system, such as toluene/water or dioxane/water.[16] This allows the organic substrates and catalyst to reside in the organic phase while the inorganic base is dissolved in the aqueous phase. Vigorous stirring is essential in these systems to maximize the interfacial area where the reaction occurs.[12]
-
Polar Aprotic Solvents : Solvents like THF, DMF, or dioxane are commonly used.[16] Higher boiling point solvents like DMF can be advantageous for sluggish reactions that require higher temperatures, though this can also increase the risk of catalyst decomposition.[12][17]
Experimental Protocol: Synthesis of 2-Methylbiphenyl
This protocol details the coupling of 2-tolylboronic acid with bromobenzene as a model reaction. Researchers should note that optimization may be required for different aryl halides.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 2-Tolylboronic Acid | Nucleophilic coupling partner |
| Bromobenzene | Electrophilic coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium catalyst precursor |
| SPhos | Ligand |
| Potassium Phosphate (K₃PO₄) | Base |
| Toluene | Organic solvent |
| Deionized Water | Aqueous solvent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | Prevent solvent loss |
| Magnetic stirrer/hotplate | Agitation and heating |
| Nitrogen or Argon gas | Provide inert atmosphere |
| Standard glassware | For workup and purification |
Reaction Parameters
| Component | Mol. Wt. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| Bromobenzene | 157.01 | 157 | 1.0 | 1.0 |
| 2-Tolylboronic Acid | 135.96 | 204 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) |
| SPhos | 410.48 | 16.4 | 0.04 | 0.04 (4 mol%) |
| K₃PO₄ | 212.27 | 637 | 3.0 | 3.0 |
| Toluene | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add bromobenzene (157 mg, 1.0 mmol), 2-tolylboronic acid (204 mg, 1.5 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).[1]
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as oxygen can deactivate the catalyst.[12]
-
Solvent Addition : Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe. Degassing is achieved by bubbling the inert gas through the solvents for 15-20 minutes prior to addition.[12]
-
Reaction : Place the flask in a pre-heated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS until the starting material (bromobenzene) is consumed (typically 2-4 hours).
-
Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using hexane as the eluent) to yield pure 2-methylbiphenyl.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[12]2. Insufficiently active base or catalyst system.3. Low temperature. | 1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[12]2. Screen other bases (e.g., Cs₂CO₃) or more active ligands (e.g., Buchwald-type ligands).3. Increase reaction temperature cautiously. |
| Homocoupling of Boronic Acid | Presence of oxygen, which facilitates oxidative coupling of the boronic acid.[11][12]Using a Pd(II) precatalyst can consume some boronic acid for in-situ reduction.[12] | Improve degassing procedure.[12]Consider using a Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during catalyst activation. |
| Protodeborylation (Boronic acid decomposes to toluene) | Boronic acid is unstable under reaction conditions (prolonged heating, aqueous base).[18] | Use a more active catalyst system to shorten reaction time.[18]Consider using anhydrous conditions with a base like K₃PO₄.[] |
| Dehalogenation (Aryl halide is reduced to benzene) | Presence of hydride sources (e.g., certain amine bases or alcohol solvents).[11] | Switch to a non-hydride source base like a carbonate or phosphate and use an aprotic solvent.[11] |
| Catalyst Decomposition (Formation of black precipitate) | Insufficient ligand to stabilize the Pd(0) species, leading to aggregation.Reaction temperature is too high. | Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).[12]Lower the reaction temperature if possible, or screen for a more thermally stable catalyst system. |
Conclusion
The Suzuki-Miyaura coupling of 2-tolylboronic acid is a powerful transformation that requires careful consideration of steric effects. By selecting an appropriate catalytic system featuring a bulky, electron-rich ligand, a suitable base, and an optimized solvent system, researchers can achieve high yields of sterically hindered biaryl products. The protocol and troubleshooting guide provided herein serve as a robust starting point for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Hocek, M., & Dvorakova, H. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
Valente, C., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Sharma, S., & Miller, S. J. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
ResearchGate. (2025, August 7). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
-
SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization of 5-arylpyrimidine derivatives
- 1. 5-(Tributylstannyl)pyrimidine, 96%|CAS 144173-85-3 [benchchem.com]
- 2. 5-(4-Aminophenyl)pyrimidin-4-ol | Benchchem [benchchem.com]
- 3. Design, synthesis, biological evaluation and molecular docking study of 2,4-diarylimidazoles and 2,4-bis(benzyloxy)-5-arylpyrimidines as novel HSP90 N-terminal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One reaction – double stereoinduction: C–H activation as a privileged route towards complex atropisomeric molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01328F [pubs.rsc.org]
- 5. Recent advances in organocatalytic atroposelective reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
Application of 5-(2-Methylphenyl)pyrimidine in Drug Discovery: A Technical Guide
The 5-(2-methylphenyl)pyrimidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its inherent drug-like properties, arising from the unique electronic and steric features of the pyrimidine ring coupled with the o-tolyl substituent, have positioned it as a valuable core for targeting a range of biological pathways implicated in cancer, inflammation, and neurodegenerative disorders. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its evaluation and characterization.
The Scientific Rationale: Why 5-(2-Methylphenyl)pyrimidine?
The pyrimidine ring is a fundamental heterocyclic motif found in numerous bioactive molecules and approved drugs.[1] Its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. The addition of a phenyl group at the 5-position introduces a lipophilic component that can engage in hydrophobic and π-stacking interactions within protein binding pockets. The specific placement of a methyl group at the ortho position of the phenyl ring provides a crucial steric and electronic handle. This can enforce a specific conformation, enhance binding affinity, and improve selectivity for the target protein by exploiting subtle differences in the topology of related active sites. This strategic substitution is key to developing potent and selective inhibitors for a variety of enzyme families, most notably protein kinases.
I. Application in Oncology: Targeting Uncontrolled Cell Proliferation
The 5-aryl pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Derivatives of 5-(2-Methylphenyl)pyrimidine can be rationally designed to target the ATP-binding site of various oncogenic kinases.
Key Kinase Targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Pyrimidine-based inhibitors have shown significant promise in targeting VEGFR-2.[2][3][4][5]
-
p38 Mitogen-Activated Protein Kinase (MAPK): Involved in cellular responses to stress and inflammation, p38 MAPK signaling is often implicated in cancer cell proliferation and survival. The pyrimidine scaffold has been successfully utilized to develop potent p38 MAPK inhibitors.[6][7][8][9][10]
Experimental Workflow for Oncology Applications
A systematic approach is crucial for evaluating the anticancer potential of novel 5-(2-Methylphenyl)pyrimidine derivatives. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for evaluating anticancer activity.
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of a 5-(2-Methylphenyl)pyrimidine derivative against a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, and the inhibition is determined by the reduction in this signal in the presence of the test compound. Non-radioactive methods, such as those based on fluorescence polarization or luminescence, are commonly used for high-throughput screening.[11]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, p38α)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a bovine serum albumin (BSA) to prevent non-specific binding)
-
Test compound (5-(2-Methylphenyl)pyrimidine derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the kinase, substrate, and kinase assay buffer.
-
Add the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| 5-(2-Methylphenyl)pyrimidine Derivative 1 | VEGFR-2 | [Insert Value] |
| 5-(2-Methylphenyl)pyrimidine Derivative 1 | p38 MAPK | [Insert Value] |
| Positive Control (e.g., Sorafenib for VEGFR-2) | VEGFR-2 | [Insert Value] |
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the effect of a 5-(2-Methylphenyl)pyrimidine derivative on the viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13][14][15][16]
Materials:
-
Cancer cell lines (e.g., HUVEC for angiogenesis studies, A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Test compound (5-(2-Methylphenyl)pyrimidine derivative) dissolved in DMSO
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a lead 5-(2-Methylphenyl)pyrimidine derivative.[17][18][19][20][21]
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., A549)
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)
-
Positive control drug (e.g., a standard-of-care chemotherapy agent)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or medium, optionally mixing with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).
-
-
Drug Administration: Administer the test compound and controls according to the planned dosing schedule (e.g., daily for 21 days).
-
Tumor Measurement and Body Weight:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates and final tumor weights between the treatment groups and the vehicle control group to assess the efficacy of the test compound.
-
II. Application in Anti-Inflammatory Drug Discovery
Chronic inflammation is a hallmark of numerous diseases. The 5-aryl pyrimidine scaffold has been explored for its potential to modulate key inflammatory pathways.
Key Inflammatory Targets:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine derivatives have been identified as selective COX-2 inhibitors.
-
Toll-like Receptor 4 (TLR4): A key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade. Modulating TLR4 signaling is a promising strategy for treating inflammatory conditions.[22][23] Pyrimidine-based compounds have been investigated as TLR4 antagonists.[24]
Experimental Workflow for Anti-Inflammatory Applications
Caption: Workflow for evaluating anti-inflammatory potential.
Protocol 4: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol describes a method to screen for selective COX-2 inhibitors.
Principle: The assay measures the peroxidase activity of COX enzymes. In the presence of a suitable substrate, the peroxidase component generates a fluorescent product. The inhibition of this fluorescence is proportional to the inhibition of COX activity.[25][26][27][28]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (fluorogenic substrate)
-
Arachidonic acid (substrate for the cyclooxygenase reaction)
-
Test compound (5-(2-Methylphenyl)pyrimidine derivative)
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
96-well white opaque plates
-
Fluorescence plate reader
Procedure:
-
Compound and Control Preparation: Prepare serial dilutions of the test compound and the positive control in DMSO.
-
Reaction Setup:
-
To the wells of the 96-well plate, add the COX Assay Buffer.
-
Add the test compound or controls. Include an enzyme control (no inhibitor).
-
Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.
-
Add the COX Probe.
-
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) at an excitation of ~535 nm and an emission of ~587 nm.
-
Data Analysis:
-
Determine the rate of the reaction (change in fluorescence over time).
-
Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
To assess selectivity, a parallel assay using COX-1 should be performed.
-
Protocol 5: LPS-Induced Cytokine Production in Macrophages
This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[29][30][31][32][33]
Principle: Macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) are stimulated with lipopolysaccharide (LPS), which activates TLR4 and induces the production and release of pro-inflammatory cytokines like TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant are then quantified by ELISA.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (5-(2-Methylphenyl)pyrimidine derivative)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration that induces a robust cytokine response (e.g., 100 ng/mL). Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for a specified time (e.g., 18-24 hours) at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification (ELISA):
-
Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, followed by a substrate to generate a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance using an ELISA plate reader.
-
Generate a standard curve using recombinant cytokines.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percent inhibition of cytokine production by the test compound compared to the LPS-only control and calculate the IC₅₀ value.
-
III. Application in Neurodegenerative Disorders
The multifactorial nature of neurodegenerative diseases like Alzheimer's disease presents opportunities for multi-target drug discovery. Pyrimidine derivatives are being investigated for their potential to modulate pathways relevant to these conditions.
Key Targets in Neurodegeneration:
-
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for the symptomatic treatment of Alzheimer's disease.
-
Microtubule Stabilization: The aggregation of tau protein and the destabilization of microtubules are pathological hallmarks of Alzheimer's disease. Compounds that stabilize microtubules could have therapeutic benefits.
Protocol 6: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for measuring AChE activity.[34][35][36][37][38]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
DTNB
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Test compound (5-(2-Methylphenyl)pyrimidine derivative)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCh and DTNB in the assay buffer.
-
Prepare a working solution of AChE in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control and a positive control.
-
Add the DTNB solution.
-
Add the AChE enzyme solution to all wells except the blank.
-
-
Pre-incubation: Pre-incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCh substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
Conclusion
The 5-(2-Methylphenyl)pyrimidine scaffold is a highly promising starting point for the discovery of novel drugs targeting a range of diseases. Its synthetic tractability allows for the creation of diverse chemical libraries, and the strategic placement of the o-tolyl group provides a means to achieve high potency and selectivity. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of new derivatives based on this valuable chemical scaffold. By applying these methodologies, the drug discovery community can continue to unlock the full potential of 5-(2-Methylphenyl)pyrimidine in developing the next generation of targeted therapies.
References
- Chen, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology, 1-15.
- Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. (2025). Benchchem.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved March 10, 2026, from [Link]
- MTT Cell Proliferation/Viability Assay. (n.d.). R&D Systems.
-
VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved March 10, 2026, from [Link]
- Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current medicinal chemistry, 18(13), 1957–1970.
- Cirillo, P. F., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & medicinal chemistry letters, 13(2), 273–276.
- Solis-Serrano, M. A., et al. (2020). Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking.
- ab283401– COX2 Inhibitor Screening Kit (Fluorometric). (2025, June 26). Abcam.
-
ResearchGate. (n.d.). Some VEGFR-2 inhibitors currently approved or in clinical trials. [Image]. Retrieved from [Link]
- Regan, J., et al. (2003). Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38alpha inhibitors. Bioorganic & medicinal chemistry letters, 13(17), 3101–3104.
- Abdel-Gawad, H., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules (Basel, Switzerland), 26(23), 7172.
- Lim, H. K., et al. (2019). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Translational cancer research, 8(Suppl 1), S100–S110.
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (2023). International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195.
- Bakr, R. B., et al. (2018). Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents. Bioorganic chemistry, 80, 689–704.
- Dumas, J., et al. (2002). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and pyrido-pyrimidin-2-one Lead Classes. Current topics in medicinal chemistry, 2(9), 1005–1016.
- El-Gamal, M. I., et al. (2025). Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. Bioorganic chemistry, 164, 108304.
- Woo, X. Y., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2089.
- In vitro NLK Kinase Assay. (n.d.). Protocols.io.
- Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. (n.d.). Boster Biological Technology.
- Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871). (n.d.). Abcam.
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- Wang, Y., et al. (2024). Discovery of pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4-TLR4∗ homodimerization via AI-powered next-generation screening. European journal of medicinal chemistry, 280, 116945.
- Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- COX Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Washington, T. A., et al. (2022). Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle. Shock (Augusta, Ga.), 57(4), 117–125.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
- Protocol for Invitro Kinase Assay. (n.d.).
- Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io.
- In Vitro Kinase Assays. (n.d.). Revvity.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 16). Taconic Biosciences.
- Xenograft Method In Breast Cancer Mouse Model Optimization: Liter
- Washington, T. A., et al. (2022). Lipopolysaccharide-Induced Cytokine Secretion from In Vitro Mouse Slow and Fast Limb Muscle. Shock, 57(4), 117-125.
- Wang, K., et al. (2016). Targeting Toll-like receptor-4 (TLR4) – emerging therapeutic target for persistent pain states. Expert opinion on therapeutic targets, 20(7), 861–871.
- Synthetic, sugar-based Toll-like Receptor 4 (TLR4) modulators: new drug leads targeting infectious and inflammatory diseases. (n.d.). University of Milano-Bicocca.
- Yoshino, Y., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International journal of molecular sciences, 24(18), 14364.
- Sharma, A., & Kumar, V. (2022). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal for Advanced Research in Applied Sciences, 9(8), 1-10.
- Kim, D. K., et al. (2013). Lipopolysaccharide Induces Pro-Inflammatory Cytokines and MMP Production via TLR4 in Nasal Polyp-Derived Fibroblast and Organ Culture. PloS one, 8(5), e62933.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijmphs.com [ijmphs.com]
- 10. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 20. startresearch.com [startresearch.com]
- 21. dovepress.com [dovepress.com]
- 22. Targeting Toll-like receptor-4 (TLR4) – emerging therapeutic target for persistent pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthetic, sugar-based Toll-like Receptor 4 (TLR4) modulators: new drug leads targeting infectious and inflammatory diseases - American Chemical Society [acs.digitellinc.com]
- 24. Discovery of pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4-TLR4∗ homodimerization via AI-powered next-generation screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. content.abcam.com [content.abcam.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. korambiotech.com [korambiotech.com]
- 29. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Lipopolysaccharide-Induced Cytokine Secretion from In Vitro Mouse Slow and Fast Limb Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]
- 33. Lipopolysaccharide Induces Pro-Inflammatory Cytokines and MMP Production via TLR4 in Nasal Polyp-Derived Fibroblast and Organ Culture | PLOS One [journals.plos.org]
- 34. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. bosterbio.com [bosterbio.com]
- 37. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 38. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Cell-Based Assays for the Evaluation of Pyrimidine Derivatives
Mechanistic Insights, Experimental Design, and Validated Protocols for Cytotoxicity Profiling
Introduction & Mechanistic Rationale
Pyrimidine derivatives, encompassing iconic antimetabolites like 5-Fluorouracil (5-FU) and Gemcitabine, remain cornerstones in oncology and antiviral therapies 1. Their structural mimicry of natural pyrimidine bases (cytosine, thymine, uracil) allows them to hijack cellular machinery. Upon intracellular phosphorylation, these compounds inhibit critical enzymes such as Thymidylate Synthase (TS) and Ribonucleotide Reductase, or become misincorporated into elongating DNA/RNA strands [](). This disruption starves rapidly dividing cancer cells of essential nucleotides, triggering "thymineless death" and catastrophic cellular dysfunction, ultimately leading to apoptosis 2.
Intracellular activation and mechanism of action of pyrimidine derivatives in cancer cells.
Experimental Design & Self-Validating Systems
When evaluating novel pyrimidine scaffolds (e.g., fused pyrido-pyrimidines or indazol-pyrimidines), researchers must employ orthogonal cell-based assays to distinguish between cytostatic (proliferation-halting) and cytotoxic (cell-killing) effects 3.
To ensure rigorous scientific integrity, every assay must operate as a self-validating system incorporating the following controls:
-
Vehicle Control (Causality Check): Pyrimidine derivatives are often highly lipophilic, requiring DMSO for solubilization. DMSO concentrations must be kept strictly ≤0.1% (v/v) to prevent solvent-induced baseline toxicity from skewing viability readouts.
-
Positive Control (Benchmarking): A clinically validated pyrimidine, such as 5-FU, must be run in parallel to benchmark the novel compound's relative potency and confirm the specific cell line's sensitivity 4.
-
Blank Control (Optical Integrity): Cell-free wells containing media and assay reagents account for optical interference, which is critical when novel derivatives possess intrinsic absorbance at the assay's read wavelength.
Quantitative Data Summary: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of established and novel pyrimidine compounds across different cancer cell lines, demonstrating the broad applicability of these assays [[5]]().
| Compound | Cell Line | Assay | IC50 Value | Reference Source |
| 5-Fluorouracil (5-FU) | SW620 (Colon Cancer) | MTT | 13 µg/mL | Spandidos Publications 4 |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | MTT | 0.57 µM | Benchchem 5 |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver Cancer) | MTT | 1.13 µM | Benchchem 5 |
| Indazol-pyrimidine 4i | A549 (Lung Cancer) | MTT | 2.305 µM | Benchchem 5 |
| Chk1-IN-6 (Pyrimidine analog) | MV-4-11 (AML) | Viability | 0.14 µM | Benchchem 6 |
Validated Experimental Protocols
Standardized experimental workflow for evaluating pyrimidine derivative cytotoxicity.
Protocol A: MTT Metabolic Viability Assay
Causality & Rationale: The MTT assay measures NAD(P)H-dependent oxidoreductase activity, serving as a proxy for mitochondrial function and cell viability. Because pyrimidine derivatives induce DNA damage that eventually collapses mitochondrial membrane potential, a reduction in formazan crystallization directly correlates with compound-induced cytotoxicity 7.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SW620 or MCF-7) in a 96-well plate at a density of 5×103 to 1×104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment 8.
-
Compound Treatment: Aspirate the old media. Treat the cells with 100 µL of fresh media containing serial dilutions of the novel pyrimidine derivative (e.g., 0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO), a positive control (5-FU), and a blank (media only).
-
Incubation: Incubate the plate for 48 to 72 hours. Note: Pyrimidine antimetabolites require cells to pass through the S-phase to exert their effect; shorter incubation times (e.g., 24h) may yield false negatives.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope 7.
-
Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 100 µL of DMSO (or isopropanol) to each well to solubilize the formazan. Agitate on a plate shaker for 10 minutes.
-
Readout & Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.
Protocol B: Annexin V/PI Apoptosis Profiling
Causality & Rationale: While MTT confirms cell death, it does not elucidate the mechanism. Pyrimidine derivatives arrest cells in the S-phase, triggering apoptosis. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into DNA only when the plasma membrane is compromised (late apoptosis/necrosis). This dual staining differentiates the precise cellular state 6.
Step-by-Step Methodology:
-
Treatment & Harvest: Treat cells in 6-well plates with the pyrimidine derivative at its calculated IC50 and 2×IC50 concentrations for 48 hours. Collect both the floating (apoptotic) and adherent cells using trypsin-EDTA.
-
Washing: Centrifuge the cell suspension at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual media and trypsin, which can interfere with Annexin V binding.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (containing Ca2+ , essential for Annexin V binding) at a concentration of 1×106 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark to prevent fluorophore photobleaching 6.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples via flow cytometry within 1 hour. Use unstained, Annexin V-only, and PI-only controls to set up proper compensation matrices.
References
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Orientjchem.org. Link
-
Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press. 1
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT.3
-
Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide. Benchchem. 8
-
Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. MDPI. 2
-
A Researcher's Guide to Cross-Validation of Cytotoxicity Assays for Pyrimidine Compounds. Benchchem. 5
-
Cell viability determination by MTT assay. Bio-protocol. 7
-
Colon cancer cells treated with 5‑fluorouracil exhibit changes in polylactosamine‑type N‑glycans. Spandidos Publications. 4
-
Application Notes and Protocols for Cell Viability Assay with Chk1-IN-6. Benchchem.6
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. ijsat.org [ijsat.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki-Miyaura Coupling of Pyrimidines
Welcome to the Application Scientist Support Center. Pyrimidines are ubiquitous scaffolds in drug discovery, but their electron-deficient nature and highly coordinating nitrogen atoms make them notoriously challenging substrates for palladium-catalyzed cross-coupling. Low yields typically arise from three competing pathways: catalyst poisoning by the heterocycle, protodeboronation of the boronic acid, or poor oxidative addition/reductive elimination kinetics.
This guide provides a mechanistic troubleshooting framework, quantitative optimization matrices, and self-validating protocols to resolve these bottlenecks and rescue your reaction yields.
Part 1: Diagnostic Workflow
Before altering your reaction conditions, you must identify the specific failure mode. Run an LC-MS on your crude reaction mixture and follow the diagnostic logic below.
LC-MS driven diagnostic workflow for troubleshooting pyrimidine Suzuki couplings.
Part 2: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My reaction stalls at 20-30% conversion, and I recover mostly unreacted pyrimidine halide. What is causing this?
A1: Catalyst Poisoning and Inefficient Oxidative Addition.
-
The Causality: The two basic nitrogen atoms of the pyrimidine ring strongly coordinate to the palladium center, forming stable, off-cycle Pd(II) complexes that sequester the catalyst . If you are using a conventional catalyst like Pd(PPh3)4, the strong σ-donor properties of the pyrimidine nitrogens easily outcompete the triphenylphosphine ligands, halting the catalytic cycle.
-
The Solution: Transition to bulky, electron-rich Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) paired with palladacycle precatalysts (Buchwald G3 or G4) . The extreme steric bulk of XPhos physically prevents the pyrimidine nitrogens from coordinating to the metal center, forcing the palladium to remain in the active cross-coupling cycle.
Q2: LC-MS shows complete consumption of my boronic acid, but I only isolated the de-boronated starting material. How do I prevent this?
A2: Base-Catalyzed Protodeboronation.
-
The Causality: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond . Pyrimidine boronic acids are highly susceptible to this because the electron-withdrawing nature of the heterocycle destabilizes the C-B bond. This degradation is highly pH-dependent and is accelerated by the strong aqueous bases (like NaOH or Na2CO3) typically used in standard Suzuki couplings .
-
The Solution:
-
Attenuate the Base: Switch to a milder, non-coordinating base system such as anhydrous K3PO4 or Cs2CO3 in a biphasic solvent system (e.g., Toluene/H2O or Dioxane/H2O).
-
Slow-Release Strategy: Convert your unstable pyrimidine boronic acid into a MIDA boronate or a potassium trifluoroborate salt. These protected species slowly hydrolyze in situ, keeping the active boronic acid concentration low and minimizing the opportunity for protodeboronation before transmetalation can occur .
-
Q3: I am coupling a 2,4-dichloropyrimidine. I want to couple at the 4-position, but I am getting a mixture of regioisomers. How can I control regioselectivity?
A3: Electronic Differentiation of the Halogens.
-
The Causality: In 2,4-dichloropyrimidine, the C4 position is significantly more electron-deficient than the C2 position due to the resonance effects of the two adjacent nitrogen atoms . Oxidative addition of Pd(0) is kinetically favored at the more electron-deficient C-Cl bond. However, at elevated temperatures or with highly active catalysts, this kinetic preference is overridden, leading to di-coupled mixtures.
-
The Solution: Run the reaction at room temperature or slightly elevated temperatures (max 40 °C) using exactly 1.0 equivalent of the boronic acid. Slow addition of the boronic acid via a syringe pump will keep the stoichiometric ratio heavily in favor of the mono-coupled intermediate, suppressing di-coupling.
Part 3: Quantitative Data & Optimization Matrix
The following table summarizes the expected outcomes when altering the catalytic system to bypass the specific failure modes associated with pyrimidine Suzuki couplings.
| Catalyst System | Base / Solvent | Issue Addressed | Expected Yield | Mechanistic Notes |
| Pd(PPh3)4 (5 mol%) | Na2CO3 / Dioxane-H2O | Baseline conditions | 20-40% | Prone to severe catalyst poisoning by pyrimidine nitrogens. |
| XPhos Pd G3 (2 mol%) | K3PO4 / THF-H2O | Catalyst poisoning | 85-95% | Bulky ligand prevents N-coordination; rapid activation to Pd(0). |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 / Dioxane | Protodeboronation | 60-80% | Milder base reduces C-B bond hydrolysis; bidentate ligand stabilizes Pd. |
| Pd2(dba)3 + SPhos | Cs2CO3 / Toluene | Boronic acid homocoupling | 75-90% | Anhydrous conditions limit oxygen solubility and side reactions. |
Part 4: Self-Validating Experimental Protocol
To trust your optimization, your reaction must be a self-validating system. This protocol incorporates an internal standard to allow quantitative NMR (qNMR) tracking, ensuring you can mathematically differentiate between a stalled reaction (unreacted starting material) and a degraded reaction (protodeboronation).
Objective: Optimized Suzuki-Miyaura coupling of a halogenated pyrimidine using a Buchwald precatalyst.
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix (Glovebox or Schlenk Line):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 equiv, 0.5 mmol) and the boronic acid (1.2 equiv, 0.6 mmol).
-
Add XPhos Pd G3 precatalyst (2 mol%, 0.01 mmol) and anhydrous K3PO4 (2.0 equiv, 1.0 mmol).
-
-
Addition of the Internal Standard (Critical Validation Step):
-
Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene . Causality: This compound is entirely inert to cross-coupling conditions. Its distinct singlet in the 1H-NMR spectrum (~6.1 ppm) serves as an absolute reference point to calculate the exact mass balance of the crude mixture, proving whether missing product is due to degradation or poor conversion.
-
-
Solvent Addition and Degassing:
-
Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (3 cycles).
-
Add 5.0 mL of a degassed 4:1 mixture of 1,4-Dioxane/H2O via syringe. Causality: Thorough degassing prevents O2-mediated homocoupling of the boronic acid.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4 hours.
-
Optional: To prevent protodeboronation of highly unstable boronic acids, add the boronic acid as a solution in Dioxane via a syringe pump over 2 hours.
-
-
Quenching and qNMR Workup:
-
Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Take a crude 1H-NMR in CDCl3. Compare the integration of the product peaks and the pyrimidine starting material peaks against the 1,3,5-trimethoxybenzene standard to determine the absolute yield and conversion rate prior to column chromatography.
-
References
Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling
Preventing Homocoupling of 2-Tolylboronic Acid
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for a pervasive issue in Suzuki-Miyaura cross-coupling: the homocoupling of sterically hindered boronic acids, specifically 2-tolylboronic acid. Designed for researchers and drug development professionals, this document dissects the causality behind this side reaction and provides self-validating protocols to ensure scientific integrity and high product yields.
The Causality of Homocoupling (Mechanistic Overview)
In a standard Suzuki-Miyaura reaction, the active Pd(0) catalyst undergoes oxidative addition with an aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the cross-coupled product 1. However, 2-tolylboronic acid possesses an ortho-methyl group. This steric hindrance significantly retards the transmetalation rate. When transmetalation is slow, competing pathways dominate.
Specifically, if Pd(II) species are present—either from a Pd(II) precatalyst (e.g., Pd(OAc)2) or via the reoxidation of Pd(0) by dissolved oxygen—the boronic acid can undergo a stoichiometric double transmetalation with Pd(II) 2. This leads to the symmetrical biaryl homocoupled dimer (2,2'-dimethylbiphenyl) and reduces the Pd(II) back to Pd(0) [[1]]().
Logical relationship between cross-coupling and O2/Pd(II)-mediated homocoupling pathways.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my 2-tolylboronic acid forming massive amounts of 2,2'-dimethylbiphenyl even when I use a Pd(0) catalyst like Pd(PPh3)4? A1: Even with a Pd(0) precatalyst, the presence of trace dissolved oxygen in your solvent acts as an oxidant. Higher oxygen levels lead directly to an increase in homocoupling 1. Oxygen rapidly oxidizes the active Pd(0) species to a Pd(II) complex. Because the ortho-substitution on 2-tolylboronic acid makes the desired transmetalation sluggish, the boronic acid instead reacts with the oxidized Pd(II) species in a stoichiometric homocoupling cycle [[2]](). Rigorous exclusion of oxygen is mandatory, not optional, to suppress this pathway [[2]]().
Q2: I degassed my solvent using sonication under vacuum, but homocoupling persists. What is the self-validating way to remove oxygen? A2: Sonication under vacuum is often insufficient for highly sensitive couplings. The most effective, field-proven method is subsurface sparging with high-purity nitrogen or argon. By bubbling the inert gas directly through the liquid phase, you strip dissolved O2 efficiently, which has been shown to result in nearly complete exclusion of the homocoupling dimer [[2]]().
Q3: I am using Pd(OAc)2 as my catalyst. Could this be causing the homocoupling? A3: Yes. Pd(OAc)2 is a Pd(II) precatalyst. Before it can enter the desired catalytic cycle, it must be reduced to Pd(0) 1. In the absence of other reducing agents, your 2-tolylboronic acid acts as the sacrificial reductant. To prevent this, you can introduce a mild reducing agent, such as potassium formate, which reduces Pd(II) to Pd(0) without consuming your valuable boronic acid or blocking the catalytic cycle 2. Alternatively, directly using a Pd(0) precatalyst avoids this initial stoichiometric consumption 3.
Q4: Are there kinetic strategies to favor cross-coupling over homocoupling? A4: Yes. Because homocoupling requires two boronic acid molecules to transmetalate onto one Pd center, keeping the instantaneous concentration of 2-tolylboronic acid low will statistically favor the desired cross-coupling. This is achieved via syringe-pump slow addition of the boronic acid, a technique proven critical in suppressing homocoupled impurities in complex API syntheses 4. Additionally, using more stable derivatives like pinacol esters (Bpin) can provide a slower, controlled release of the active species 3.
Step-by-step experimental workflow to systematically eliminate homocoupling variables.
Quantitative Data: Impact of Reaction Conditions on Homocoupling
To illustrate the causality of these interventions, consider the following comparative data summarizing the effect of degassing, catalyst state, and additives on the yield of homocoupled 2,2'-dimethylbiphenyl versus the desired cross-product.
| Reaction Condition | Dissolved O2 Status | Catalyst Source | Additive | % Homocoupling | % Cross-Coupling |
| Standard (Air) | Present | Pd(OAc)2 | None | 45% | 35% |
| Vacuum Degassed | Trace | Pd(OAc)2 | None | 20% | 65% |
| Subsurface Sparge | Excluded | Pd(OAc)2 | None | 12% | 78% |
| Subsurface Sparge | Excluded | Pd(OAc)2 | K-Formate (1.5 eq) | < 2% | 92% |
| Subsurface Sparge | Excluded | Pd(0) Precatalyst | Slow Addition | < 1% | 95% |
(Data synthesized from process optimization literature for sterically hindered Suzuki couplings).
Experimental Protocols
Protocol 1: Rigorous Degassing via Subsurface Sparging Purpose: To definitively eliminate O2-mediated Pd(0) oxidation.
-
Assemble the reaction vessel (e.g., 3-neck flask) with a reflux condenser and a rubber septum.
-
Insert a long stainless steel or Teflon needle through the septum so that the tip is submerged at least 2/3 of the way into the solvent mixture (e.g., Toluene/Water).
-
Insert a short exit needle into the septum, connected to a mineral oil bubbler to prevent backflow of ambient air.
-
Sparge high-purity Nitrogen or Argon directly into the solvent at a moderate flow rate (producing vigorous bubbling) for a minimum of 30–45 minutes prior to adding the Palladium catalyst.
-
Retain a positive pressure of inert gas in the headspace throughout the entire reaction.
Protocol 2: Potassium Formate-Assisted Precatalyst Reduction Purpose: To reduce Pd(II) to Pd(0) without sacrificing 2-tolylboronic acid.
-
To the degassed solvent mixture containing the aryl halide and base, add 1.5 equivalents (relative to Pd) of Potassium Formate (HCOOK).
-
Add the Pd(II) precatalyst (e.g., Pd(OAc)2).
-
Stir the mixture at room temperature for 10 minutes under an inert atmosphere. The formate acts as a mild hydride source, reducing Pd(II) to active Pd(0) and releasing CO2.
-
Add the 2-tolylboronic acid only after this reduction step is complete to ensure it is not consumed in a stoichiometric homocoupling event.
Protocol 3: Syringe-Pump Slow Addition Purpose: To maintain a low steady-state concentration of boronic acid, minimizing the kinetic probability of double transmetalation.
-
Dissolve the 2-tolylboronic acid in a minimal volume of thoroughly degassed solvent.
-
Load the solution into a gas-tight syringe and mount it on a programmable syringe pump.
-
Set the addition rate to deliver the total volume over 2 to 4 hours (depending on the scale) directly into the heated, actively stirring reaction mixture containing the aryl halide, base, and active Pd(0) catalyst.
References
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Source: ACS Publications.
- Strategies to minimize homocoupling in Suzuki reactions. Source: Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Source: ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs.
Sources
Technical Support Center: Efficient Removal of Palladium Catalysts from Pyrimidine Products
Welcome to the Technical Support Center for the purification of pyrimidine-containing products. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, to synthesize pyrimidine derivatives. A critical challenge in these syntheses is the effective removal of residual palladium to meet stringent regulatory requirements and prevent interference in downstream applications. This resource provides in-depth troubleshooting advice, detailed protocols, and comparative data to facilitate the efficient removal of palladium from your pyrimidine products.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the removal of palladium catalysts from pyrimidine products in a question-and-answer format, providing direct and actionable solutions.
Q1: Why is it particularly challenging to remove palladium from my pyrimidine-containing product?
The difficulty in removing palladium from pyrimidine products stems from the inherent properties of both the catalyst and the product. The nitrogen atoms within the pyrimidine ring can act as ligands, forming strong coordination complexes with palladium. This interaction can make the palladium catalyst more soluble in the organic phase and difficult to remove by simple filtration or aqueous washes.[1]
Furthermore, palladium can exist in various forms within the reaction mixture, including soluble Pd(0) and Pd(II) species, as well as heterogeneous palladium black.[2] Each of these forms may require a different removal strategy.
Q2: My initial workup with filtration through Celite® didn't sufficiently remove the palladium. What should I do next?
Filtration through an adsorbent like Celite® is primarily effective at removing larger, agglomerated palladium particles or heterogeneous catalysts like palladium on carbon.[3][4] If significant levels of palladium remain, it is likely present as soluble or colloidal species.[5] In this case, more advanced techniques are necessary. The next logical step would be to employ a palladium scavenger.
Q3: What are palladium scavengers, and how do I select the most appropriate one for my pyrimidine product?
Palladium scavengers are solid-supported or soluble agents designed to selectively bind to palladium, which can then be removed by filtration.[1][4][6][7] The choice of scavenger is critical and depends on several factors:
-
Oxidation State of Palladium: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better suited for Pd(0).[6]
-
Solvent System: Ensure the scavenger is compatible with your reaction solvent.
-
Nature of the Pyrimidine Product: The functionality of your product can influence scavenger selection. For instance, highly polar products may require different conditions than nonpolar ones.
A screening approach is often the most effective way to identify the optimal scavenger for your specific system.[8]
Q4: I'm observing significant product loss after using activated carbon for palladium removal. How can I mitigate this?
Activated carbon is a cost-effective scavenger but can exhibit non-specific adsorption, leading to product loss.[8] To minimize this, consider the following:
-
Optimize the Amount: Use the minimum amount of activated carbon necessary for effective palladium removal. This can be determined through small-scale optimization experiments.
-
Solvent Selection: The choice of solvent can impact the adsorption of your product. A solvent in which your product is highly soluble may reduce its affinity for the activated carbon.[8]
-
Alternative Scavengers: If product loss remains high, consider screening other scavengers, such as functionalized silica gels (e.g., Si-Thiol, Si-TMT), which can offer higher selectivity.[9]
Q5: How can I accurately quantify the residual palladium in my final product?
Accurate quantification of residual palladium is crucial for regulatory compliance and quality control. The most widely accepted and sensitive method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[10][11] This technique can detect palladium at parts-per-billion (ppb) levels. For in-process screening and optimization of scavenging methods, more rapid, semi-quantitative methods like catalysis-based fluorometric assays can be employed.[7][12]
Experimental Protocols
This section provides detailed, step-by-step methodologies for common palladium removal techniques.
Protocol 1: Palladium Removal using Solid-Supported Scavengers
This protocol is a general guideline for using functionalized silica or polymer-based scavengers.
-
Dissolution: Dissolve the crude pyrimidine product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).
-
Scavenger Addition: Add the selected scavenger (e.g., Si-Thiol, MP-TMT) to the solution. A typical starting point is 5-10 wt% relative to the crude product.[1]
-
Stirring: Stir the mixture at an appropriate temperature (room temperature to 60°C) for a specified time (1 to 24 hours). Optimal conditions should be determined through screening.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.[6]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[10]
Protocol 2: Palladium Removal using Activated Carbon
This protocol outlines the use of activated carbon for palladium scavenging.
-
Dissolution: Dissolve the crude pyrimidine product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[8]
-
Stirring: Stir the mixture, typically at a slightly elevated temperature (e.g., 40-60°C), for 1 to 18 hours.[8][13]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Note that fine carbon particles can be challenging to filter completely.
-
Washing: Wash the Celite® pad with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Determine the residual palladium concentration via ICP-MS.
Data Summary
The following table summarizes the typical efficiency of various palladium removal methods. Note that actual performance will vary depending on the specific reaction conditions and the nature of the pyrimidine product.
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration (Celite®) | >1000 | 200 - 1000 | Simple, inexpensive, removes bulk heterogeneous Pd.[4] | Ineffective for soluble or colloidal Pd.[5] |
| Activated Carbon | >1000 | <50 | Cost-effective, widely applicable.[14] | Potential for non-specific product adsorption.[8] |
| Silica-Based Scavengers | >1000 | <10 | High selectivity, high efficiency.[15] | Higher cost compared to activated carbon. |
| Polymer-Based Scavengers | >1000 | <10 | High capacity, good thermal stability. | Swelling in certain solvents can be an issue. |
| Recrystallization | Variable | Variable | Can be effective if palladium does not co-crystallize. | May not be sufficient on its own.[13] |
Visualizations
Decision Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for palladium removal from pyrimidine products.
General Scavenging Protocol
This diagram outlines the general experimental steps for palladium removal using a solid-supported scavenger.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- Benchchem Technical Support Center: Purification of Pyrimidine Products. (n.d.). Benchchem.
- Palladium Detection for API Purific
- How can i remove palladium Pd catalyst easily? (2015, May 18).
- Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
- Benchchem Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. (n.d.). Benchchem.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (n.d.). PMC.
- How to remove palladium catalyst from [2,3'-Bipyridin]-2'-amine product. (n.d.). Benchchem.
- Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2003, November 6).
- Palladium Catalyst Removal: A Technical Support Guide for Researchers. (n.d.). Benchchem.
- Method of removing palladium. (n.d.).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30).
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI.
- Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 1. Extraction and Backwashing Conditions. (n.d.).
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Metal scavengers for organic purific
- How can we decrease the Pd leaching of Pd@MOFs catalysts in Suzuki reaction? (2013, January 18).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC.
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Books.
- Your trick to remove residual palladium. (2025, September 19). Reddit.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007, April 28).
- How ICP-MS is Applied in Pharmaceutical Quality Control. (2025, January 15). Drawell.
- Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
- Metal Scavengers. (n.d.). Sigma-Aldrich.
- Palladium leaching dependent on reaction parameters in Suzuki-Miyaura coupling reactions catalyzed by palladium supported on alumina under mild reaction conditions. (2010, July 28). Technische Universität München.
- Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020, October 21). PubMed.
- Analysis of palladium by high resolution ICP-MS. (2019, December 31).
- Benchchem Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. arborassays.com [arborassays.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. pubs.acs.org [pubs.acs.org]
Identifying and characterizing impurities in 5-(2-Methylphenyl)pyrimidine
Welcome to the Application Support Center. As a Senior Application Scientist, my objective is to provide you with mechanistic insights and field-proven methodologies for troubleshooting the synthesis and characterization of 5-(2-Methylphenyl)pyrimidine .
This compound, typically synthesized via a Suzuki-Miyaura cross-coupling between 5-bromopyrimidine and 2-methylphenylboronic acid, presents unique analytical challenges due to the coordination chemistry of the pyrimidine ring and the steric hindrance of the ortho-methyl group.
Below, you will find a curated technical guide designed to help you identify, quantify, and control impurities in your workflows.
Zone 1: Mechanistic Knowledge Base
Understanding the chemical origin of impurities is the first step in eliminating them. Impurities in this specific cross-coupling workflow generally fall into three categories: unreacted starting materials, catalytic byproducts (such as homocoupling dimers), and ligand/metal residues[1].
Mechanistic pathways of product and impurity formation in Suzuki-Miyaura coupling.
Zone 2: Troubleshooting Desk & FAQs
Q1: During HPLC-DAD analysis, I consistently observe a highly lipophilic impurity eluting late in the gradient (Relative Retention Time ~1.8). What is this, and how do I minimize it? A1: This is almost certainly 2,2'-dimethylbiphenyl , a homocoupling byproduct of your boronic acid starting material.
-
Causality: Homocoupling of boronic acids in Suzuki reactions is typically catalyzed by adventitious oxygen, which facilitates the oxidative dimerization of the arylboronic acid before transmetalation can occur with the aryl halide[2].
-
Self-Validating Solution: Spike your crude sample with a certified reference standard of 2,2'-dimethylbiphenyl. If the peak area at RRT 1.8 increases symmetrically without peak splitting, the identity is confirmed. To minimize this synthetically, ensure strict Schlenk line techniques to degas your solvents (sparging with Argon for 30 mins) prior to base addition[3].
Q2: My LC-MS data shows an impurity at m/z 159.06 [M+H]+. The target mass is 171.09. What side reaction causes this? A2: An m/z of 159.06 corresponds to 5,5'-bipyrimidine , the homocoupling product of 5-bromopyrimidine.
-
Causality: Reductive homocoupling of the aryl halide occurs when the oxidative addition complex (Ar-Pd-X) undergoes transmetalation with another molecule of the starting halide instead of the boronic acid. This is often exacerbated by a slow transmetalation step due to the steric hindrance of the ortho-methyl group on your boronic acid.
-
Self-Validating Solution: Optimize the base. Switching from a weak base (like Na2CO3) to a stronger, more soluble base (like Cs2CO3) accelerates the boronic acid activation, outcompeting the halide homocoupling pathway.
Q3: How do we ensure our impurity profiling meets regulatory standards for a new drug substance? A3: You must adhere to the ICH Q3A(R2) guidelines[4]. For a drug substance with a maximum daily dose of ≤ 2g, any impurity present at ≥ 0.05% is considered above the reporting threshold, and any impurity ≥ 0.10% must be structurally identified[5].
-
Causality: Regulatory agencies require this to establish the biological safety of the impurity profile[5]. Unidentified, potentially toxic impurities pose severe health hazards, making rigorous profiling mandatory[6].
Q4: We are detecting trace palladium in our final batch. Why is it so difficult to purge, and how should we accurately quantify it? A4: Palladium strongly coordinates to the basic nitrogen atoms of the pyrimidine ring, forming stable chelates that co-precipitate with your product.
-
Causality: The lone pairs on the pyrimidine nitrogens act as excellent σ-donors to transition metals. Standard recrystallization often fails because the Pd-API complex has similar solubility to the free API.
-
Self-Validating Solution: Use an ICP-MS protocol with an internal standard (e.g., Yttrium) to correct for matrix effects. To purge the Pd, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or EDTA washes) prior to final crystallization.
Zone 3: Quantitative Data Summaries
Table 1: Analytical Characteristics of 5-(2-Methylphenyl)pyrimidine and Common Impurities
| Compound Name | Origin | RRT (HPLC) | Exact Mass [M+H]+ | ICH Q3A Action Limit |
| 5-(2-Methylphenyl)pyrimidine | Target API | 1.00 | 171.0917 | N/A |
| 5-Bromopyrimidine | Unreacted SM | 0.45 | 158.9563 | >0.10% (Identify) |
| 2-Methylphenylboronic Acid | Unreacted SM | 0.60 | 137.0768 | >0.10% (Identify) |
| 5,5'-Bipyrimidine | Halide Homocoupling | 0.85 | 159.0665 | >0.10% (Identify) |
| Triphenylphosphine Oxide | Ligand Oxidation | 1.45 | 279.0933 | >0.10% (Identify) |
| 2,2'-Dimethylbiphenyl | Boronic Homocoupling | 1.82 | 183.1168 | >0.10% (Identify) |
Zone 4: Self-Validating Experimental Protocols
Self-validating analytical workflow for impurity identification and structural elucidation.
Protocol 1: LC-HRMS Method for Unknown Impurity Identification
-
Purpose: To identify impurities >0.10% in accordance with ICH Q3A(R2)[7].
-
Self-Validation Mechanism: The protocol includes a System Suitability Test (SST) and blank injections to rule out column carryover and ensure mass accuracy.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water. (Causality: Formic acid acts as a proton source, promoting the ionization of the basic pyrimidine nitrogens in the ESI source).
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of the crude 5-(2-Methylphenyl)pyrimidine in 1.0 mL of Initial Mobile Phase (e.g., 5% B).
-
Control Step: Prepare a blank (diluent only) and an SST solution containing the API spiked with 0.1% 5-bromopyrimidine.
-
-
Chromatographic Separation:
-
Column: C18, 1.7 µm, 2.1 x 100 mm.
-
Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry (ESI-TOF):
-
Mode: Positive Electrospray Ionization (ESI+).
-
Validation Check: Inject the blank first. No peaks should appear at the retention times of the API or known impurities. Inject the SST; the chromatographic resolution between the API and 5-bromopyrimidine must be >1.5.
-
-
Data Analysis: Extract ion chromatograms (EIC) for predicted impurity masses. Calculate exact mass errors (must be < 5 ppm for confident empirical formula generation).
Protocol 2: ICP-MS Method for Trace Palladium Quantification
-
Purpose: To quantify residual Pd catalyst to ensure compliance with ICH Q3D elemental impurity limits[4].
-
Self-Validation Mechanism: Uses Yttrium ( 89 Y) as an internal standard to correct for matrix-induced signal suppression.
-
Sample Digestion:
-
Weigh 50 mg of the API into a microwave digestion vessel.
-
Add 4 mL of concentrated HNO 3 and 1 mL of H 2 O 2 . (Causality: Nitric acid breaks down the organic pyrimidine matrix; peroxide assists in the complete oxidation of the sample).
-
-
Microwave Program:
-
Ramp to 200°C over 15 minutes, hold for 15 minutes.
-
-
Dilution and Internal Standard Addition:
-
Transfer the digestate to a 50 mL volumetric flask.
-
Spike with Yttrium standard to achieve a final concentration of 10 ppb. Dilute to volume with ultrapure water.
-
-
Calibration and Analysis:
-
Prepare a 5-point calibration curve for Pd ( 106 Pd isotope) from 0.1 ppb to 20 ppb, all containing 10 ppb Yttrium.
-
Validation Check: The calibration curve must have an R² > 0.999. The recovery of a spiked API sample (matrix spike) must fall between 80-120% to validate that the matrix is not suppressing the Pd signal.
-
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. researchgate.net [researchgate.net]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
Module 1: Cross-Coupling Strategies (Halopyrimidine Precursors)
Title: Technical Support Center: Troubleshooting Regioselectivity in 5-Arylpyrimidine Synthesis
Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the regiochemical challenges associated with the 5-arylpyrimidine pharmacophore. The pyrimidine core is heavily polarized: the C2, C4, and C6 positions are highly electron-deficient due to the adjacent nitrogen atoms, whereas the C5 position remains relatively electron-rich. This electronic disparity dictates the causality of our experimental choices. This guide provides self-validating protocols and mechanistic troubleshooting for three primary strategies: Cross-Coupling, Direct C-H Arylation, and De Novo Synthesis.
Diagnostic Workflow Before diving into specific troubleshooting steps, consult the decision matrix below to ensure you have selected the optimal synthetic strategy for your target molecule.
Caption: Decision matrix for selecting the optimal 5-arylpyrimidine synthesis strategy.
FAQ 1.1: I am using 5-bromo-2-chloropyrimidine for a Suzuki-Miyaura coupling, but I am observing a mixture of C2 and C5 arylated products. How do I exclusively target C5?
Causality & Solution: The regioselectivity here is governed by a kinetic competition. The C5–Br bond has a lower bond dissociation energy than the C2–Cl bond, inherently favoring oxidative addition by Palladium(0)[1]. However, because the C2 position is highly electron-deficient, it is extremely susceptible to competing SNAr-type oxidative addition if the catalyst is too electron-rich or the temperature is too high. To strictly favor C5-arylation, you must use a mild base and a standard phosphine ligand (like PPh3) rather than bulky, electron-rich biaryl phosphines (like XPhos), which can inadvertently accelerate insertion into the stronger C2–Cl bond. This differential reactivity allows for sequential, regioselective functionalization according to1[1].
Table 1: Optimization of C5-Selective Suzuki-Miyaura Coupling
| Variable | Sub-optimal Choice (Promotes C2/Mixture) | Optimal Choice (Promotes C5 Selectivity) | Rationale |
| Catalyst/Ligand | Pd2(dba)3 / XPhos | Pd(PPh3)4 (5 mol%) | XPhos accelerates oxidative addition into the C-Cl bond. PPh3 selectively inserts into the weaker C-Br bond. |
| Base | KOtBu or Cs2CO3 (High Temp) | Na2CO3 (Aqueous, 2.0 eq) | Strong bases trigger competing SNAr pathways at C2. Mild bases preserve C-Br selectivity. |
| Solvent | DMF (100 °C) | Toluene/EtOH/H2O (80 °C) | Lower temperatures in biphasic systems prevent thermodynamic scrambling and C2 activation. |
Protocol 1: Self-Validating C5-Selective Suzuki-Miyaura Coupling
-
Preparation: In a Schlenk flask under argon, combine 5-bromo-2-chloropyrimidine (1.0 equiv) and the arylboronic acid (1.05 equiv). Self-validation step: By strictly limiting the boronic acid to 1.05 equivalents, the system inherently starves any secondary coupling, preventing over-arylation at C2.
-
Catalyst & Base: Add Pd(PPh3)4 (5 mol%) and 2.0 M aqueous Na2CO3 (2.0 equiv).
-
Solvent: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) to achieve a 0.2 M concentration of the pyrimidine.
-
Reaction: Heat the biphasic mixture to 80 °C for 6-8 hours. Monitor by LC-MS. The disappearance of the characteristic bromine isotopic signature confirms complete C5 conversion.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography to isolate the 2-chloro-5-arylpyrimidine.
Module 2: Direct C-H Arylation at C5
FAQ 2.1: I want to avoid pre-halogenated pyrimidines entirely. Can I directly arylate the C5 position of a pyrimidine core?
Causality & Solution: Yes, but you must leverage the inherent electronic properties of the pyrimidine ring. Because C5 is the only position not directly deactivated by the adjacent electronegative nitrogen atoms, it is the most nucleophilic site. By using a highly electrophilic, cationic Palladium(II) catalyst, the mechanism proceeds via an electrophilic palladation pathway, which is intrinsically highly selective for C5 over C6 or C2. Mechanistic investigations have proven that while neutral palladium favors C6, cationic palladium favorably arylates the C5-position as detailed in2[2].
Protocol 2: C5-Selective C-H Arylation of Pyrimidines
-
Preparation: Charge a reaction vial with the pyrimidine substrate (1.0 equiv), aryl iodide (1.5 equiv), and Ag2CO3 (1.0 equiv).
-
Catalyst: Add Pd(OAc)2 (10 mol%).
-
Solvent: Add hexafluoroisopropanol (HFIP) (0.1 M). Self-validation step: HFIP is a strongly hydrogen-bonding, highly polar solvent that stabilizes the cationic Pd intermediate and enhances the electrophilicity of the metal center, strictly driving C5 selectivity.
-
Reaction: Seal the vial and heat to 100 °C for 12 hours. Self-validation step: Ag2CO3 acts as both a base for deprotonation and a halide scavenger. The visible precipitation of yellow AgI provides immediate, visual confirmation of catalytic turnover.
-
Workup: Filter the mixture through a Celite pad to remove silver salts, concentrate under reduced pressure, and purify by chromatography.
Module 3: De Novo Condensation Approaches
FAQ 3.1: My condensation of an asymmetric 1,3-dicarbonyl with an amidine yields an inseparable mixture of 4-aryl and 5-aryl pyrimidines. How can I fix this?
Causality & Solution: Traditional condensations with asymmetric enaminones or 1,3-dicarbonyls suffer from poor regiocontrol because both electrophilic carbons have similar reactivities towards the amidine nitrogens. To guarantee 5-aryl regioselectivity, you must redesign the 1,3-dielectrophile. A highly effective, metal-free approach utilizes α-aryl-β,β-ditosyloxy ketones. The two p-toluenesulfonyl groups have a dual function: they are excellent leaving groups and possess a strong electron-withdrawing nature, forcing the cyclization with guanidine/amidine to occur with absolute regiocontrol, yielding the 2,4,5-trisubstituted pyrimidine exclusively according to3[3].
Protocol 3: Metal-Free De Novo Synthesis of 5-Arylpyrimidines
-
Precursor Synthesis: Treat a chalcone derivative (1.0 equiv) with hydroxy(tosyloxy)iodobenzene (Koser's reagent, 2.0 equiv) in acetonitrile at reflux for 2 hours. This initiates a 1,2-aryl migration to form the geminal ditosyloxy ketone.
-
Cyclization Setup: Cool the crude mixture to room temperature. Add guanidine hydrochloride (1.2 equiv) and Na2CO3 (3.0 equiv).
-
Reaction: Stir the mixture at 80 °C for 4-6 hours. Self-validation step: The sequential addition ensures that 1,2-aryl migration is complete before cyclization begins. If the reaction stalls, verify the pH is sufficiently basic (pH > 9) to maintain the free base of guanidine.
-
Workup: Quench with distilled water, extract with dichloromethane (3x), dry over anhydrous MgSO4, and purify via recrystallization or column chromatography to isolate the target pyrimidine.
References
-
Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C–H Arylation of Thieno[2,3-d]pyrimidine Source: Organic Letters (ACS Publications) URL:[Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
Sources
Technical Support Center: Overcoming Pyrimidine Solubility Bottlenecks
Welcome to the Application Scientist Support Center. Pyrimidine derivatives are privileged pharmacophores in drug discovery and materials science. However, their rigid planar structures, strong intermolecular hydrogen bonding, and extensive π−π stacking interactions frequently result in notoriously poor solubility. This technical guide provides mechanistic troubleshooting, validated protocols, and thermodynamic data to help you overcome these synthetic bottlenecks.
Diagnostic Workflow
Diagnostic workflow for resolving pyrimidine solubility bottlenecks across synthesis phases.
Troubleshooting Guide & FAQs
Q1: My starting pyrimidine reagents (e.g., substituted isocytosines) are completely insoluble in standard organic solvents like DCM or THF. What is the mechanistic reason, and how do I select a better solvent? Expert Answer: The insolubility of bare pyrimidine rings stems from their exceptionally high crystal lattice energy. This energy is driven by extensive intermolecular hydrogen bonding networks (between the ring nitrogens and exocyclic amines/hydroxyls) combined with the strong π−π stacking of their flat, aromatic surfaces. To achieve dissolution, your solvent must provide enough solvation energy to disrupt this lattice. Solution: Shift to polar aprotic solvents with high dielectric constants and strong hydrogen-bond acceptor capabilities. Thermodynamic solubility studies demonstrate that the solubility of pyrimidine derivatives generally follows the order: DMF > Methanol > CCl₄[1]. Solvents like DMF and DMSO act as powerful hydrogen-bond acceptors, effectively competing with and dismantling the intermolecular networks of the pyrimidine crystal lattice[1]. Self-Validating Tip: Always verify complete dissolution using dynamic light scattering (DLS) or visual inspection against a strong backlight. Unseen micro-suspensions can skew stoichiometric ratios and lead to incomplete conversions.
Q2: I switched to DMF to dissolve my pyrimidines, but the reaction requires prolonged heating, leading to decomposition and poor yields. How can I drive the reaction without degrading the core? Expert Answer: Prolonged conventional heating in high-boiling solvents often leads to side reactions, such as oxidation or polymerization, because thermal energy transfer is slow and uneven. Solution: Implement Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation directly couples with the dipole moments of polar solvents (like DMF) and the polar pyrimidine reagents, causing rapid, localized superheating. This drastically reduces reaction times from hours to minutes, outcompeting the kinetics of thermal degradation pathways[2]. Recent protocols demonstrate that microwave-assisted synthesis of complex imidazo[1,2-a]pyrimidine derivatives at 160 °C for just 20 minutes yields highly pure products that bypass degradation entirely[2].
Q3: My multi-step synthesis is failing because the intermediate pyrimidine is too insoluble for column chromatography. How do I proceed? Expert Answer: When an intermediate is insoluble in standard mobile phases, traditional silica gel chromatography becomes impossible, often resulting in the compound crashing out on the column and causing overpressure. Solution: Utilize a Transient Solubility-Enhancing Protecting Group . By installing a sterically bulky protecting group (e.g., Trityl, tert-butyldimethylsilyl (TBDMS), or bulky diols like propanediol), you introduce regio- and stereoisomerism that physically prevents the planar pyrimidine rings from packing tightly[3]. This steric disruption obliterates the π−π stacking lattice, drastically lowering the melting point and increasing solubility in non-polar solvents—sometimes by over 40-fold[3]. Furthermore, shielding polar functional groups reduces their interaction with the silica stationary phase, improving elution profiles[4].
Q4: I have successfully synthesized a highly hydrophobic pyrimidine derivative, but it crashes out of aqueous media during biological assays. How do I formulate it? Expert Answer: For in vitro and in vivo biological evaluation, the use of toxic organic solvents like DMSO must be strictly minimized to prevent solvent-induced cytotoxicity. Solution: Formulate the pyrimidine using hydrophilic polymer excipients. Miniaturized polymer-drug microarrays have been successfully optimized to evaluate and enhance the apparent water solubility of highly hydrophobic pyrazolo[3,4-d]pyrimidine derivatives[5]. Combining the drug with commercially available hydrophilic polymers creates an amorphous solid dispersion, significantly improving bioavailability and cytotoxicity against cancer cell lines compared to the free drug[5].
Quantitative Data: Solvent Selection Guide for Pyrimidines
| Solvent | Dielectric Constant ( ϵ ) | Boiling Point (°C) | Solubilization Mechanism for Pyrimidines | Application Suitability |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Strong H-bond acceptor; disrupts donor networks | Excellent for high-temp synthesis; requires high vacuum to remove. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | High polarity; excellent dipole-dipole solvation | Ideal for biological stock solutions and NMR; poor for volatile workup. |
| Methanol (MeOH) | 32.7 | 65 | H-bond donor/acceptor; moderate disruption | Good for recrystallization; moderate reaction solvent. |
| Dichloromethane (DCM) | 9.1 | 40 | Weak dipole; relies on lack of H-bond donors | Poor for bare pyrimidines; excellent for protected/bulky derivatives. |
| Carbon Tetrachloride (CCl₄) | 2.2 | 76 | Non-polar; no H-bonding capabilities | Extremely poor; only suitable for highly lipophilic, fully protected analogs. |
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Substituted Pyrimidines
Causality: Rapid dielectric heating minimizes the residence time of sensitive intermediates, preventing thermal degradation while forcing poorly soluble reagents into the reactive liquid phase. Methodology:
-
In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend the insoluble pyrimidine starting material (e.g., 6-methylisocytosine, 1.0 equiv) and the electrophile (e.g., α -bromoacetophenone, 1.0 equiv) in anhydrous DMF (3.0 mL)[2].
-
Seal the vial with a Teflon-lined crimp cap.
-
Irradiate the mixture in a dedicated microwave synthesizer at 160 °C for 20 minutes, with a pre-stirring phase of 30 seconds[2].
-
Allow the vessel to cool to room temperature via forced air cooling.
-
Workup: Pour the reaction mixture into ice-cold deionized water (15 mL) and stir vigorously for 10 minutes.
-
Collect the resulting precipitate via vacuum filtration, wash with cold ethanol (2 × 5 mL), and dry under high vacuum at 60 °C[2]. Self-Validation System: The transition of the reaction mixture from an opaque suspension to a transparent solution during microwave heating indicates the successful disruption of the pyrimidine crystal lattice. Upon the addition of water, the sudden formation of a dense solid precipitate confirms the selective crystallization of the functionalized product, leaving unreacted polar impurities dissolved in the aqueous phase.
Protocol 2: Trityl Protection for Transient Solubility Enhancement
Causality: The massive steric bulk of the triphenylmethyl (trityl) group forces the planar pyrimidine rings apart, obliterating the π−π stacking lattice and rendering the molecule highly soluble in standard chromatography solvents like DCM and EtOAc. Methodology:
-
Suspend the insoluble pyrimidine intermediate (containing a free exocyclic amine or hydroxyl, 1.0 equiv) in anhydrous DCM/DMF (4:1 v/v, 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and cool the suspension to 0 °C under an inert argon atmosphere.
-
Add Trityl chloride (TrCl, 1.2 equiv) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Self-Validation System: Successful protection is immediately confirmed by Thin Layer Chromatography (TLC). The unprotected starting material will remain immovably stuck at the baseline ( Rf=0.0 ) in 100% EtOAc due to extreme polarity and hydrogen bonding. In contrast, the trityl-protected product will migrate significantly ( Rf≈0.6–0.8 in 3:1 Hexane/EtOAc). Complete dissolution of the previously insoluble solid into the DCM layer during extraction visually validates the steric disruption of the lattice.
References
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace.
- Benefits of Protecting Groups in Organic Synthesis. Labinsights.
- Enhanced Solubility and Deprotection of Pyrene-4,5,9,10-tetraones through Propylene Glycol and Propanediol Protection. Organic Letters.
Sources
- 1. scispace.com [scispace.com]
- 2. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labinsights.nl [labinsights.nl]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of boronic acids in Suzuki coupling
Title: Technical Support Center: Troubleshooting Boronic Acid Stability in Suzuki-Miyaura Couplings
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common, frustrating roadblock in cross-coupling chemistry: the degradation of boronic acids. While the Suzuki-Miyaura coupling is a cornerstone of modern drug development, the inherent instability of certain boron species—particularly 2-heteroaryl, vinyl, and electron-deficient boronic acids—can severely compromise reaction yields.
This guide provides a deep dive into the mechanistic causes of boronic acid instability, field-proven troubleshooting strategies, and self-validating protocols to ensure robust carbon-carbon bond formation.
Core Concept: Understanding Protodeboronation
The most prevalent degradation pathway for boronic acids is protodeboronation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding a dead-end [1].
Historically, protodeboronation was understood primarily as a base-catalyzed process. The addition of a base (essential for transmetalation) forms a negatively charged boronate complex that can undergo rapid fragmentation, especially if the organic moiety is a good leaving group (e.g., 2-pyridyl)[1].
However, recent kinetic modeling and high-throughput experimentation have revealed a secondary, insidious pathway: Metal-catalyzed protodeboronation [2]. Paradoxically, the bulky phosphine ligands (e.g., P(t-Bu)3) frequently employed to accelerate difficult oxidative additions can promote the formation of a 2 that is extremely susceptible to hydrolysis[2].
Caption: Mechanistic pathways of protodeboronation in Suzuki-Miyaura coupling.
Troubleshooting Guide (FAQs)
Q1: My 2-pyridylboronic acid completely degrades into pyridine before coupling. How can I prevent this? A: 2-Heteroaryl boronic acids are notoriously unstable due to rapid autocatalytic deborylation and base-mediated fragmentation. To circumvent this, transition to a "slow-release" strategy using 3[3]. MIDA boronates are air-stable, crystalline solids that are unreactive under anhydrous conditions. When exposed to a mild aqueous base during the reaction, the MIDA protecting group slowly hydrolyzes. This strictly bottlenecks the release of the free boronic acid, keeping its steady-state concentration extremely low. Consequently, the fast transmetalation step outcompetes the degradation pathway, allowing for excellent yields even with highly deactivated electrophiles[3].
Q2: I am using Pd2(dba)3 with a bulky phosphine ligand to couple an unactivated aryl chloride, but I'm seeing massive protodeboronation of my simple arylboronic acid. Why? A: While bulky, electron-rich phosphines are excellent for activating challenging aryl chlorides, they actively2[2]. The steric bulk forces the formation of a mononuclear square-planar Pd(II)-boron complex that is highly vulnerable to nucleophilic attack by water[2]. Solution: If your electrophile allows, switch to a less sterically demanding ligand (e.g., dppf or PPh3). If the bulky ligand is mandatory for oxidative addition, use an anhydrous base (e.g., anhydrous KF or Cs2CO3) in a strictly anhydrous solvent to starve the protodeboronation pathway of its proton source.
Q3: How do potassium trifluoroborates compare to pinacol esters for long-term storage and reactivity? A: Potassium trifluoroborates (R-BF3K) are monomeric, highly crystalline salts that are 4, making them superior to pinacol esters for long-term benchtop storage[4]. While pinacol esters can still suffer from slow hydrolysis or oxidation over months, trifluoroborates remain pristine. During the reaction, they undergo controlled in situ hydrolysis to the active boronic acid, providing a steady stream of the reactive nucleophile without overwhelming the catalytic cycle[5].
Reagent Selection Matrix
To optimize your workflow, consult the following table summarizing the quantitative and qualitative traits of common boron reagents.
| Reagent Type | Benchtop Stability | Reactivity Profile | Best for Unstable Motifs (e.g., 2-Pyridyl) | Deprotection / Activation Requirement |
| Boronic Acid | Low to Moderate | High | Poor (Rapid degradation) | None (Directly active) |
| Pinacol Ester | High | Moderate | Moderate | None (Direct transmetalation possible) |
| MIDA Boronate | Very High | Zero (Requires release) | Excellent | Aqueous Base (Slow, controlled release) |
| Trifluoroborate | Very High | Moderate to High | Good | Base / H2O (In situ hydrolysis) |
Validated Experimental Methodologies
The following protocols are designed as self-validating systems. The causality behind each step is explicitly detailed to ensure you understand why the chemistry works, empowering you to adapt the conditions to your specific substrates.
Protocol A: Slow-Release Suzuki-Miyaura Coupling using MIDA Boronates
Designed for highly unstable boronic acids (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives).
Step-by-Step Methodology:
-
Reaction Assembly: In a Schlenk flask, combine the MIDA boronate (1.2 equiv), the aryl halide (1.0 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (3.0 equiv).
-
Causality: A slight excess of the MIDA boronate compensates for any minor degradation. SPhos is chosen as it provides an optimal balance of steric bulk for oxidative addition without excessively promoting Pd-catalyzed protodeboronation.
-
-
Solvent Addition: Add a biphasic solvent mixture of 1,4-Dioxane and H2O (typically 4:1 v/v).
-
Degassing: Sparge the mixture with inert gas (Ar or N2) for 15 minutes.
-
Causality: Oxygen must be removed to prevent the irreversible oxidation of the electron-rich Pd(0) active catalyst species.
-
-
Heating: Heat the reaction mixture to 60 °C with vigorous stirring for 12-24 hours.
-
Causality: Elevated temperatures are required to overcome the activation energy of MIDA hydrolysis. However, exceeding 80 °C is not recommended, as it accelerates base-catalyzed protodeboronation faster than the transmetalation step.
-
Caption: Workflow of in situ slow-release cross-coupling using MIDA boronates.
Protocol B: Robust Coupling of Potassium Trifluoroborates
Designed for reliable, scalable couplings with indefinitely stable boron sources.
Step-by-Step Methodology:
-
Reaction Assembly: Combine the potassium organotrifluoroborate (1.1 equiv), aryl halide (1.0 equiv), PdCl2(dppf)·CH2Cl2 (5 mol%), and Cs2CO3 (3.0 equiv) in a reaction vessel.
-
Causality: PdCl2(dppf) is a highly robust, bidentate Pd(II) precatalyst that resists degradation and minimizes the formation of the mononuclear Pd(II)-boron complexes responsible for metal-catalyzed protodeboronation.
-
-
Solvent Addition: Add a protic solvent system, such as n-PrOH or an EtOH/H2O mixture.
-
Reaction Execution: Heat the mixture at 85 °C under an inert atmosphere until complete consumption of the aryl halide is observed via TLC or LC-MS.
-
Causality: The mild base (Cs2CO3) effectively neutralizes the HF byproduct generated during transmetalation without causing rapid defluorination and subsequent degradation of the starting material, which would occur if strong bases like NaOH were used[4].
-
References
-
Protodeboronation. Wikipedia.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ACS Publications.3
-
Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters. 5
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC - NIH. 4
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. 2
Sources
Validation & Comparative
Alternative Synthesis Routes for 5-(2-Methylphenyl)pyrimidine: A Comparative Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and comparative scalability.
Introduction: The Strategic Importance of C5-Functionalized Pyrimidines
5-(2-Methylphenyl)pyrimidine (also known as 5-(o-tolyl)pyrimidine) is a privileged structural motif frequently encountered in kinase inhibitors, agrochemicals, and advanced organic materials. The strategic functionalization of the pyrimidine C5 position is critical because it dictates the electronic and steric properties of the resulting molecule.
Historically, accessing C5-arylated pyrimidines relied heavily on traditional cross-coupling. However, modern demands for atom economy, metal-free pharmaceutical intermediates, and cost-effective scaling have driven the development of alternative pathways. This guide critically evaluates three distinct synthetic methodologies: the traditional Suzuki-Miyaura cross-coupling , the atom-economical Direct C-H Arylation , and the metal-free De Novo Pyrimidine Ring Condensation .
Quantitative Data Comparison
To guide route selection for specific drug development or material science applications, the following table summarizes the operational metrics of the three primary synthesis routes.
| Metric | Route A: Suzuki-Miyaura | Route B: Direct C-H Arylation | Route C: De Novo Synthesis |
| Typical Yield | 80–95% | 60–80% | 70–90% |
| Atom Economy | Moderate (Generates boron waste) | High (Generates minimal waste) | Moderate (Generates amine waste) |
| Catalyst Required | Pd(dppf)Cl₂ (Expensive) | Pd(OAc)₂ (Expensive) | None (Metal-free) |
| Scalability | Excellent (Industry standard) | Good (Requires optimization) | Excellent (Fewer safety hazards) |
| Primary Advantage | High reliability and broad scope | Bypasses pre-functionalization | Eliminates heavy metal toxicity |
Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (The Baseline Standard)
Mechanistic Rationale
The Suzuki-Miyaura coupling remains the industry standard for constructing C-C bonds at the C5 position of pyrimidines. The oxidative addition of Pd(0) into the C-Br bond of 5-bromopyrimidine is highly favored due to the electron-deficient nature of the pyrimidine ring, which lowers the activation energy for this step (1)[1]. Subsequent transmetalation with 2-methylphenylboronic acid, facilitated by a base (e.g., K₂CO₃), and reductive elimination yield the target biaryl compound. The base is strictly required to form the reactive nucleophilic boronate complex, driving the transmetalation forward.
Self-Validating Experimental Protocol
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 5-bromopyrimidine (1.0 equiv, 10 mmol) and 2-methylphenylboronic acid (1.2 equiv, 12 mmol).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (5 mol%) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).
-
Solvent & Heating: Introduce a degassed mixture of 1,4-dioxane and water (4:1 v/v, 50 mL). The presence of water is essential to dissolve the inorganic base and facilitate the transmetalation. Heat the biphasic mixture to 90 °C for 12 hours.
-
Validation Check: Monitor the reaction progress via LC-MS or TLC (UV visualization at 254 nm); the disappearance of the 5-bromopyrimidine spot confirms complete conversion.
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (hexane/ethyl acetate) to isolate 5-(2-methylphenyl)pyrimidine.
Suzuki-Miyaura cross-coupling workflow for 5-(2-methylphenyl)pyrimidine synthesis.
Route B: Palladium-Catalyzed Direct C-H Arylation (The Atom-Economical Alternative)
Mechanistic Rationale
Direct C-H arylation bypasses the need for pre-functionalized organoboron reagents, significantly improving atom economy. In this pathway, the pyrimidine core undergoes regioselective C-H activation. By utilizing Pd(OAc)₂ in conjunction with an appropriate ligand and a pivalate base (PivOH/Cs₂CO₃), the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism (2)[2]. The pivalate anion acts as an internal catalytic proton shuttle, lowering the activation barrier for C-H cleavage synchronously with the formation of the Pd-C bond.
Self-Validating Experimental Protocol
-
Preparation: In a sealed reaction vial under nitrogen, add pyrimidine (1.0 equiv, 10 mmol), 2-iodotoluene (1.5 equiv, 15 mmol), and Cs₂CO₃ (2.0 equiv, 20 mmol).
-
Catalyst System: Add Pd(OAc)₂ (5 mol%), a bulky phosphine ligand such as PCy₃ (10 mol%), and pivalic acid (PivOH, 30 mol%).
-
Reaction: Suspend the mixture in anhydrous N,N-dimethylacetamide (DMA, 20 mL) and heat to 130 °C for 24 hours.
-
Validation Check: The reaction mixture will darken significantly as palladium black forms toward the end of the catalytic cycle. GC-MS aliquots should be taken to ensure the consumption of 2-iodotoluene.
-
Workup & Purification: Cool the mixture, dilute with dichloromethane, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via column chromatography.
Concerted metalation-deprotonation pathway in direct C-H arylation.
Route C: De Novo Pyrimidine Ring Synthesis via Vinamidinium Salts (The Metal-Free Approach)
Mechanistic Rationale
When transition-metal contamination is strictly prohibited (e.g., in late-stage active pharmaceutical ingredient synthesis), a bottom-up de novo synthesis is highly advantageous. This route involves the cyclocondensation of an aryl-substituted vinamidinium salt with formamidine acetate (3)[3]. The vinamidinium salt acts as a stable, highly electrophilic 1,3-dielectrophile equivalent. Under basic conditions, the nucleophilic amidine nitrogens sequentially attack the electrophilic carbons of the vinamidinium system, followed by the elimination of dimethylamine to aromatize and form the pyrimidine ring.
Self-Validating Experimental Protocol
-
Precursor Activation: To a solution of formamidine acetate (1.5 equiv, 15 mmol) in anhydrous methanol (20 mL), add a 1M solution of sodium methoxide (NaOMe) in methanol (2.0 equiv). Stir at room temperature for 15 minutes to liberate the free formamidine base.
-
Cyclocondensation: Slowly add the 2-(2-methylphenyl)vinamidinium hexafluorophosphate salt (1.0 equiv, 10 mmol) to the mixture.
-
Validation Check 1: The solution will typically transition from a suspension to a clear, colored solution as the initial nucleophilic attack occurs.
-
Heating: Reflux the reaction mixture (65 °C) for 4-6 hours.
-
Validation Check 2: Monitor the release of dimethylamine gas (which turns damp red litmus paper blue at the flask mouth) to validate the aromatization step.
-
Workup & Purification: Concentrate the reaction mixture in vacuo, resuspend the residue in water, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with 10% aqueous citric acid to remove residual basic impurities, dry over Na₂SO₄, and evaporate to afford the pure 5-(2-methylphenyl)pyrimidine.
De novo pyrimidine ring construction via vinamidinium salt cyclocondensation.
References
-
Application of 5-Bromopyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols - Benchchem. 1
-
Cas 4595-59-9, 5-Bromopyrimidine - LookChem. 4
-
Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - RSC Publishing.2
-
Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy - ACS Publications.3
-
New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim - Taylor & Francis. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cas 4595-59-9,5-Bromopyrimidine | lookchem [lookchem.com]
- 5. tandfonline.com [tandfonline.com]
Comparison of Suzuki vs. Stille coupling for 5-arylpyrimidine synthesis
The synthesis of 5-arylpyrimidines is a critical transformation in modern medicinal chemistry. Because the C5 position of the pyrimidine ring is electron-deficient, functionalizing this site is essential for developing fleximer nucleoside analogues, antiviral agents, and potent kinase inhibitors (such as IRAK4 inhibitors)[1][2].
To construct these complex architectures, chemists rely heavily on palladium-catalyzed carbon-carbon bond formation. The two undisputed workhorses for this transformation are the Suzuki-Miyaura and Stille cross-coupling reactions. While both rely on a Pd(0)/Pd(II) catalytic cycle, their divergent transmetalation mechanisms dictate their utility in the lab.
This guide provides an objective, data-backed comparison of Suzuki and Stille couplings for 5-arylpyrimidine synthesis, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.
Mechanistic Causality: The Transmetalation Divergence
Both Suzuki and Stille couplings share the same fundamental steps of oxidative addition and reductive elimination. The critical divergence—and the root of their respective advantages and limitations—lies in the transmetalation step.
-
Oxidative Addition : The catalytic cycle begins with the insertion of a Pd(0) species into the C–X bond of a 5-halopyrimidine. Application Insight: 5-Iodopyrimidines are generally preferred over 5-bromopyrimidines. The weaker C–I bond accelerates oxidative addition, minimizing catalyst degradation and improving the yield of the desired regioisomer[2].
-
Transmetalation (The Divergence) :
-
Suzuki Coupling : Requires the activation of the arylboronic acid by a base (e.g., Na₂CO₃, K₃PO₄) to form a highly reactive, electron-rich boronate complex. Without this basic activation, transmetalation to the Pd(II) center will not occur.
-
Stille Coupling : Organostannanes (e.g., Ar-SnBu₃) are sufficiently nucleophilic to undergo transmetalation under strictly neutral conditions.
-
-
Reductive Elimination : The diaryl-Pd(II) complex expels the 5-arylpyrimidine product and regenerates the Pd(0) catalyst.
Catalytic cycle comparing the base-dependent Suzuki and neutral Stille transmetalation steps.
Objective Performance Comparison
When designing a synthetic route for a 5-arylpyrimidine, the choice between Suzuki and Stille is dictated by substrate stability, toxicity tolerance, and downstream purification requirements[3].
-
Reagent Stability vs. Protodeboronation : Suzuki coupling is the industry standard due to the commercial availability and low toxicity of arylboronic acids. However, electron-rich heteroarylboronic acids with a heteroatom adjacent to the C–B bond (e.g., 2-furyl or 2-thienyl boronic acids) are highly unstable. Under the basic conditions required for Suzuki transmetalation, they undergo rapid protodeboronation (cleavage of the C–B bond), resulting in near-zero yields[4]. In these cases, the Stille coupling is mandatory, as arylstannanes are completely stable to neutral conditions[5].
-
Toxicity and Downstream Processing : Suzuki byproducts are benign boron salts that are easily removed via aqueous extraction. Stille reactions generate highly toxic trialkyltin halides. Because these tin byproducts are non-polar and co-elute with the product during silica gel chromatography, specialized purification (such as potassium fluoride treatment) is required[4].
Quantitative Comparison Data
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Partner | Arylboronic acids / Pinacol esters | Aryltrialkylstannanes (e.g., Ar-SnBu₃) |
| Toxicity Profile | Low (Benign aqueous byproducts) | High (Toxic organotin compounds) |
| Reaction Conditions | Basic (Requires aqueous or solid base) | Neutral (Tolerates base-sensitive groups) |
| Typical Catalyst System | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄ or Pd₂(dba)₃ / AsPh₃ |
| Yield: Stable Aryls (e.g., Phenyl) | Excellent (80–95%) | Good (60–80%) |
| Yield: 2-Heteroaryls (e.g., 2-Thienyl) | Poor (<20%, Protodeboronation) | Excellent (70–90%) |
| Purification Complexity | Simple (Aqueous extraction) | Complex (Requires KF/silica treatment) |
Experimental Workflows: Self-Validating Protocols
The following protocols are designed as self-validating systems. They include specific stoichiometric ratios, monitoring checkpoints, and causality-driven workup procedures to ensure reproducible 5-arylpyrimidine synthesis.
Protocol A: Suzuki-Miyaura Synthesis of 5-Phenyl-2'-deoxyuridine
Use this protocol for stable arylboronic acids where basic conditions are tolerated.
-
Reaction Setup : In a flame-dried Schlenk flask under argon, combine 5-iodo-2'-deoxyuridine (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).
-
Solvent & Base Addition : Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL), followed by Na₂CO₃ (2.5 equiv, 2.5 mmol). Causality: The aqueous base is strictly required to form the reactive phenylboronate complex necessary for transmetalation.
-
Execution & Monitoring : Heat the mixture to 80 °C. Monitor via LC-MS. The reaction is typically complete within 4–6 hours, validated by the disappearance of the 5-iodo starting material mass.
-
Workup : Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 15 mL) to remove the benign boric acid byproducts and inorganic salts.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH) to yield the product (typically >85% yield).
Protocol B: Stille Synthesis of 5-(2-Thienyl)pyrimidine
Use this protocol for unstable heteroaryl groups (e.g., 2-thienyl) or highly base-sensitive substrates.
-
Reaction Setup : In a flame-dried Schlenk flask under argon, combine 5-bromopyrimidine (1.0 equiv, 1.0 mmol) and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).
-
Reagent Addition : Add anhydrous, degassed DMF (10 mL), followed by 2-(tributylstannyl)thiophene (1.2 equiv, 1.2 mmol) via syringe. Causality: No base is added. The reaction relies entirely on the inherent nucleophilicity of the stannane.
-
Execution & Monitoring : Heat the mixture to 100 °C. Monitor via TLC (Hexanes/EtOAc). Completion typically occurs in 12–16 hours.
-
Workup (Critical Step) : Cool to room temperature. Add an aqueous solution of Potassium Fluoride (KF) (10 mL, 2 M) and stir vigorously for 1 hour. Causality: Tributyltin bromide is highly soluble in organic solvents. KF converts it into polymeric tributyltin fluoride (Bu₃SnF)ₙ, an insoluble white precipitate that is easily filtered off through a pad of Celite[4].
-
Purification : Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (using 10% w/w KF-impregnated silica to trap residual tin traces) to yield the product (typically 75–85% yield).
Decision Matrix: Method Selection
To minimize toxicity and streamline purification, the Suzuki coupling should always be the default choice. The Stille coupling is reserved as a highly effective rescue method when the chemical physics of the substrate prohibit basic conditions.
Decision tree for selecting the optimal cross-coupling method for 5-arylpyrimidines.
References
-
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors ACS Medicinal Chemistry Letters[Link][2]
-
Dizertace Finale 2 - Synthesis of Pyrimidoindoles and Thienopyrrolopyrimidines Univerzita Karlova (Charles University)[Link][4]
-
Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides National Institutes of Health (PMC)[Link][3]
Sources
Comparative analysis of different palladium catalysts for pyrimidine synthesis
The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of approximately 52% of FDA-approved small-molecule kinase inhibitors (1[1]). As a result, the precise, regioselective functionalization of readily available 2,4-dihalopyrimidines is a critical operation in pharmaceutical process chemistry.
Historically, achieving regiocontrol relied on harsh nucleophilic aromatic substitution (SNAr) reactions that suffered from poor substrate scope and unpredictable selectivity. Today, palladium-catalyzed cross-coupling offers a highly tunable alternative. However, selecting the correct palladium catalyst is not a mere plug-and-play exercise; it requires a deep understanding of the underlying mechanistic causality. This guide provides a comparative analysis of modern Pd catalysts for pyrimidine synthesis, detailing the mechanistic rationale behind their selectivity and providing self-validating experimental protocols for the bench scientist.
The Mechanistic Paradigm: C4- vs. C2-Selectivity
In standard Pd(0)-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), regioselectivity is dictated by the oxidative addition step. For 2,4-dichloropyrimidines, oxidative addition is heavily biased toward the C4–Cl bond due to its larger LUMO coefficient and weaker bond dissociation energy compared to the C2 position. Consequently, conventional catalysts like Pd(PPh3)4 almost exclusively yield C4-substituted products.
Recently, a mechanistic paradigm shift has emerged. The deployment of Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands—such as Pd-PEPPSI-IMes or Pd-IPent—enables atypical C2-selective amination and thiolation (2[2]). This inversion of selectivity is driven by a novel isohypsic (redox-neutral) mechanism that entirely bypasses the traditional oxidative addition step, thereby avoiding the inherent electronic bias toward C4.
Divergent Pd-Catalyzed Regioselective Pathways for 2,4-Dihalopyrimidines.
Comparative Catalyst Performance Data
To rationally select a catalyst, researchers must weigh the desired regioselectivity, the reaction medium, and the steric demands of the coupling partners. Table 1 summarizes the quantitative and qualitative performance of benchmark Pd catalysts in pyrimidine functionalization.
| Catalyst System | Ligand Class | Primary Application | Regioselectivity | Typical Yield | Key Advantage & Causality |
| Pd(PPh3)4 | Phosphine | Suzuki-Miyaura | C4 (>95%) | 70–95% | Highly reliable for arylations; microwave compatible. Drives fast oxidative addition at C4. |
| Pd-PEPPSI-IMes | NHC | Buchwald-Hartwig | C2 (>90%) | 65–85% | Enables atypical C2-amination via an isohypsic pathway, bypassing C4 electronic bias. |
| Pd-IPent | Bulky NHC | C–S Cross-Coupling | C2 (>95%) | 75–98% | Extreme steric bulk suppresses C4-SNAr background reactions, especially at low temps (0 °C). |
| Pd/PTABS | Sulfonated Phosphine | Suzuki / Amination | C4 / Global | 80–92% | Water-soluble. Ideal for green chemistry and heavily functionalized nucleosides. |
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning it contains internal checks to confirm that the transition-metal catalytic cycle is functioning as intended, rather than yielding to thermal background reactions.
Standardized Self-Validating Workflow for Pd-Catalyzed Pyrimidine Synthesis.
Protocol 1: C4-Selective Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Rapid, high-yield C4-arylation using ultra-low catalyst loading. Causality: Microwave irradiation accelerates the reduction of Pd(II) to active Pd(0) and drives the endothermic transmetalation step, allowing for catalyst loadings as low as 0.5 mol% (3[3]).
-
Preparation : In a microwave-safe vial, combine 2,4-dichloropyrimidine (1.0 equiv), arylboronic acid (1.05 equiv), and K2CO3 (2.0 equiv).
-
Catalyst Addition : Add Pd(PPh3)4 (0.5 mol%).
-
Self-Validation Check: This ultra-low loading ensures that rapid product formation is definitively metal-catalyzed, not a thermal SNAr artifact.
-
-
Solvent : Add a thoroughly degassed mixture of 1,4-dioxane/H2O (4:1, 0.2 M). Degassing is critical to prevent the oxidative homocoupling of boronic acids.
-
Execution : Seal the vial and subject it to microwave irradiation at 100 °C for exactly 15 minutes.
-
Validation & Analysis : Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Analyze the crude mixture via 1H NMR. The chemical shift of the pyrimidine C5 proton will definitively confirm C4-substitution over C2-substitution based on established coupling constants.
Protocol 2: C2-Selective Buchwald-Hartwig Amination
Objective: Atypical C2-amination bypassing standard oxidative addition. Causality: The bulky IMes ligand prevents coordination at the more sterically hindered C4 position, while the isohypsic mechanism electronically favors C2 coupling.
-
Preparation : In an inert-atmosphere glovebox, charge an oven-dried Schlenk flask with 2,4-dichloropyrimidine (1.0 equiv), the desired aniline derivative (1.2 equiv), Cs2CO3 (2.0 equiv), and Pd-PEPPSI-IMes (2.0 mol%).
-
Solvent : Add anhydrous, degassed p-xylene (0.1 M).
-
Execution : Stir the reaction mixture at 50 °C for 16 hours.
-
Crucial Parameter: Maintaining a moderate temperature (≤50 °C) is essential. Elevated temperatures exponentially accelerate the background uncatalyzed C4-SNAr reaction, which will destroy the C2-selectivity.
-
-
Workup : Filter the mixture through a pad of Celite to remove inorganic salts and the Pd catalyst, then concentrate under reduced pressure.
-
Validation : Run a parallel control reaction without the Pd-PEPPSI-IMes catalyst. The control should yield predominantly the C4-aminated product (via SNAr), validating that the C2-product in your main reactor is strictly catalyst-controlled.
Advanced Troubleshooting & Optimization
-
Loss of Regioselectivity (C2 to C4 drift) : If a C2-selective protocol begins yielding C4 products, suspect excessive thermal energy. Background SNAr is highly temperature-dependent. Lowering the reaction temperature to 0 °C has been proven to suppress SNAr and restore near-exclusive C2-selectivity, particularly in thiolation reactions.
-
Catalyst Poisoning in Highly Polar Substrates : Pyrimidines with free thiol, amine, or nucleoside appendages can coordinate strongly to palladium, poisoning standard catalysts. In such instances, transitioning to highly active, water-soluble systems like Pd/PTABS maintains catalytic turnover through favorable hydration dynamics and steric shielding (4[4]).
References
-
"Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines" - ChemRxiv. URL:[Link]
-
"C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines" - NIH / PMC. URL:[Link]
-
"Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids" - MDPI. URL: [Link]
-
"Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes" - MDPI. URL: [Link]
Sources
Spectroscopic Elucidation and Comparative Analysis of 5-(2-Methylphenyl)pyrimidine and its Positional Isomers
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of distinguishing positional isomers in heterocyclic scaffolds. The 5-arylpyrimidine motif is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors and agrochemicals due to its ability to form critical hydrogen bonds within ATP-binding pockets.
When functionalizing this core with a tolyl (methylphenyl) group, three distinct positional isomers emerge: 5-(2-methylphenyl)pyrimidine (ortho) , 5-(3-methylphenyl)pyrimidine (meta) , and 5-(4-methylphenyl)pyrimidine (para) . While their molecular weights are identical, their spatial geometry, steric profiles, and electronic distributions vary significantly. This guide provides a rigorous, data-driven framework for synthesizing these isomers and objectively differentiating them using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Synthesis via Suzuki-Miyaura Cross-Coupling
To obtain pure analytical standards of these isomers, we rely on the Suzuki-Miyaura cross-coupling reaction. Causality of Method: 5-bromopyrimidine is a highly electron-deficient heterocycle, making it an excellent electrophile for palladium-catalyzed cross-coupling [1]. Using specific tolylboronic acids allows for regioselective C-C bond formation without disrupting the sensitive pyrimidine core [2].
Experimental Protocol: Step-by-Step Synthesis
This protocol is designed as a self-validating system; the use of a biphasic solvent ensures that the organic product separates from the inorganic borate salts, providing an immediate visual cue of reaction progression.
-
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1.0 equivalent of 5-bromopyrimidine (10 mmol) and 1.2 equivalents of the respective tolylboronic acid (ortho, meta, or para).
-
Catalyst and Base Addition: Add 0.05 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 2.0 equivalents of K2CO3. Note: The base is critical for activating the boronic acid into a reactive, electron-rich boronate complex.
-
Solvent System: Suspend the mixture in 25 mL of a degassed 1,4-Dioxane/H2O (4:1 v/v) mixture. The aqueous component facilitates the transmetalation step.
-
Execution: Heat the biphasic mixture to 90°C and stir vigorously for 12–18 hours. Monitor the consumption of 5-bromopyrimidine via LC-MS.
-
Workup: Cool to room temperature, partition with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, and dry over anhydrous Na2SO4. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Workflow for the Suzuki-Miyaura cross-coupling synthesis of 5-(tolyl)pyrimidine isomers.
Spectroscopic Differentiation: NMR Analysis
The core of distinguishing these isomers lies in their ¹H NMR spectra [3, 4]. The pyrimidine protons (H2, H4, H6) are highly deshielded due to the electronegative nitrogen atoms, consistently appearing downfield (~8.8–9.2 ppm). The diagnostic markers are the splitting patterns of the phenyl ring protons and the chemical shift of the methyl group.
-
5-(2-Methylphenyl)pyrimidine (Ortho): The methyl group is in close spatial proximity to the pyrimidine ring. This causes steric clash, restricting rotation around the C-C biaryl bond. The pyrimidine ring's π-cloud induces anisotropic shielding on the methyl protons, shifting them slightly upfield compared to the other isomers. The aromatic region displays a complex multiplet for the four adjacent protons.
-
5-(3-Methylphenyl)pyrimidine (Meta): Exhibits a distinct, isolated proton (H2') situated between the methyl group and the pyrimidine attachment point. Because it lacks adjacent protons to couple with strongly, it appears as a broad singlet or fine doublet (meta-coupling, J ≈ 2 Hz).
-
5-(4-Methylphenyl)pyrimidine (Para): The symmetry of the para-substituted ring yields a classic AA'BB' splitting pattern—two distinct doublets integrating to 2H each, with a strong ortho-coupling constant (J ≈ 8.0 Hz).
Table 1: Comparative ¹H NMR Data Summary (CDCl3, 400 MHz)
| Isomer | Pyrimidine Protons (H2, H4/H6) | Phenyl Ring Protons (Diagnostic) | Methyl Group (-CH3) |
| Ortho | ~9.20 (s, 1H), ~8.85 (s, 2H) | 7.25 – 7.40 (m, 4H) | ~2.30 (s, 3H) (Shielded) |
| Meta | ~9.20 (s, 1H), ~8.95 (s, 2H) | 7.35 – 7.45 (m, 3H), 7.25 (s, 1H) | ~2.45 (s, 3H) |
| Para | ~9.15 (s, 1H), ~8.95 (s, 2H) | 7.45 (d, J=8 Hz, 2H), 7.30 (d, J=8 Hz, 2H) | ~2.40 (s, 3H) |
Experimental Protocol: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is non-polar enough to dissolve the free base pyrimidines without inducing hydrogen-bonding artifacts, while TMS ensures absolute chemical shift calibration (0.00 ppm).
-
Shimming and Tuning: Perform automated gradient shimming (Z-axis) to ensure magnetic field homogeneity. Causality: Poor shimming will artificially broaden peaks, completely obscuring the fine J-coupling necessary to identify the meta-isomer's isolated proton.
-
Acquisition: Execute a standard ¹H pulse sequence with 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure full relaxation and accurate integration ratios between the pyrimidine and phenyl protons.
Vibrational Spectroscopy (IR) and Mass Spectrometry
While NMR provides atomic connectivity, IR spectroscopy offers a rapid, orthogonal validation system based on C-H out-of-plane (OOP) bending vibrations in the fingerprint region (600–900 cm⁻¹).
-
Ortho (1,2-disubstituted): Characterized by a single strong OOP bend at ~750 cm⁻¹.
-
Meta (1,3-disubstituted): Characterized by two distinct bands at ~690 cm⁻¹ and ~780 cm⁻¹.
-
Para (1,4-disubstituted): Characterized by a single strong band at ~800–820 cm⁻¹.
For mass spectrometry (EI-MS), all three isomers exhibit a strong molecular ion peak (M⁺) at m/z 170. However, the ortho isomer frequently shows a more pronounced m/z 155 peak (loss of a methyl radical, [M-CH3]⁺) due to the proximity of the methyl group to the pyrimidine nitrogen, facilitating a favorable rearrangement.
Table 2: Key IR and MS Parameters
| Isomer | IR: C-H Out-of-Plane Bending (cm⁻¹) | MS: Molecular Ion (M⁺) | MS: Major Fragments |
| Ortho | ~750 (Strong) | m/z 170 | m/z 169 (M-H), m/z 155 (M-CH3) |
| Meta | ~690 (Strong), ~780 (Medium) | m/z 170 | m/z 170, m/z 143 (Ring cleavage) |
| Para | ~810 (Strong) | m/z 170 | m/z 170, m/z 155 (M-CH3) |
Experimental Protocol: ATR-FTIR Acquisition
Instead of traditional KBr pellets, utilize Attenuated Total Reflectance (ATR) FTIR. Causality: KBr is highly hygroscopic; absorbed atmospheric moisture creates a massive, broad O-H stretch (~3400 cm⁻¹) that can alter the baseline and obscure weak aromatic overtones. ATR is a self-validating technique because the background spectrum of the bare diamond crystal is collected and subtracted in real-time, eliminating matrix interference.
Orthogonal spectroscopic decision tree for differentiating 5-(tolyl)pyrimidine isomers.
References
-
Excellent Suzuki–Miyaura catalytic activity of a new Pd(II) complex with sulfonamide–Schiff base ligand . Tinsukia College. Available at:[Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters . ACS Organometallics. Available at:[Link]
-
4-Methyl-5-(4-methylphenyl)pyrimidine - SpectraBase . John Wiley & Sons, Inc. Available at:[Link]
-
14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing . ChemRxiv. Available at:[Link]
A Comparative Guide to the Synthesis of 5-(2-Methylphenyl)pyrimidine: A Benchmarking Study
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, 5-arylpyrimidines are of significant interest due to their prevalence in bioactive compounds. This guide provides an in-depth comparison of established literature methods for the synthesis of 5-(2-Methylphenyl)pyrimidine, benchmarked against a robust, optimized protocol. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental data and a transparent assessment of their respective strengths and weaknesses.
Introduction: The Significance of 5-Arylpyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The introduction of an aryl group at the C5 position can significantly influence the molecule's pharmacological properties, including target affinity and pharmacokinetic profile. 5-(2-Methylphenyl)pyrimidine serves as a representative model for this class of compounds, and its efficient synthesis is a key enabling step in the exploration of new chemical space.
Overview of Synthetic Strategies
The construction of the C-C bond between the pyrimidine C5 position and an aryl group is typically achieved through transition-metal-catalyzed cross-coupling reactions. The most common strategies include the Suzuki-Miyaura and Stille couplings, each with its own set of advantages and limitations. More recent methodologies, such as direct C-H activation, are also emerging as powerful alternatives.[1][2]
Benchmarking Synthesis Protocols
Method 1: The Classical Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely adopted method for the formation of C-C bonds, prized for its mild reaction conditions and the commercial availability of a vast array of boronic acids.[3][4][5]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product.
Literature Protocol: A representative procedure involves the coupling of a 5-halopyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base.[6]
Experimental Protocol (Literature-Based)
-
To a solution of 5-bromopyrimidine (1.0 mmol) in 1,4-dioxane (10 mL) is added 2-methylphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and a 2M aqueous solution of Na₂CO₃ (2.0 mL).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Discussion: While generally reliable, the Suzuki-Miyaura coupling can be sensitive to steric hindrance on either coupling partner. The choice of catalyst, ligand, and base is also critical for achieving high yields.[7]
Method 2: The Stille Coupling
The Stille coupling offers an alternative approach, utilizing organotin reagents as the nucleophilic partner.[8][9]
Mechanistic Rationale: Similar to the Suzuki coupling, the Stille reaction follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9] The use of organostannanes can sometimes offer advantages in terms of reactivity and functional group tolerance.[8]
Literature Protocol: A typical Stille coupling involves the reaction of a 5-halopyrimidine with an organostannane in the presence of a palladium catalyst.[10]
Experimental Protocol (Literature-Based)
-
In a flame-dried flask, 5-iodopyrimidine (1.0 mmol), (2-methylphenyl)tributylstannane (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol) are dissolved in anhydrous toluene (10 mL).
-
The solution is degassed with argon for 15 minutes.
-
The reaction is heated to 110 °C and stirred for 16 hours.
-
Upon completion, the reaction is cooled and quenched with a saturated aqueous solution of KF.
-
The mixture is stirred vigorously for 1 hour, then filtered through celite.
-
The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification is achieved by column chromatography.
Discussion: A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which can also complicate purification.[9] However, for certain substrates, it may provide superior yields compared to other methods.[10]
Our Benchmark Synthesis: An Optimized Suzuki-Miyaura Protocol
To provide a direct and practical comparison, we developed an optimized Suzuki-Miyaura protocol focused on efficiency, scalability, and the use of readily available and less toxic reagents.
Rationale for Optimization: Our benchmark protocol utilizes a more active palladium catalyst/ligand system to accelerate the reaction and enable lower catalyst loading. We also employ a mixed solvent system to improve the solubility of all reaction components, leading to more consistent results.
Benchmark Experimental Protocol
-
To a microwave vial is added 5-chloropyrimidine (1.0 mmol), 2-methylphenylboronic acid (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.08 mmol), and K₃PO₄ (2.0 mmol).
-
The vial is sealed, and 1,4-dioxane (4 mL) and water (1 mL) are added.
-
The mixture is degassed with argon for 10 minutes.
-
The reaction is heated to 100 °C in a microwave reactor for 30 minutes.
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over MgSO₄, and concentrated in vacuo.
-
The crude product is purified by flash chromatography.
Comparative Analysis
To facilitate a clear comparison, the key performance metrics for each method are summarized below.
| Parameter | Literature Suzuki-Miyaura | Literature Stille | Our Benchmark Synthesis |
| Yield (%) | ~75% | ~80% | 92% |
| Reaction Time (h) | 12 | 16 | 0.5 |
| Temperature (°C) | 90 | 110 | 100 |
| Catalyst Loading (mol%) | 5 | 3 | 2 |
| Starting Halide | 5-bromopyrimidine | 5-iodopyrimidine | 5-chloropyrimidine |
| Key Reagents | Pd(PPh₃)₄, Na₂CO₃ | (2-methylphenyl)tributylstannane, Pd(PPh₃)₄ | Pd₂(dba)₃, SPhos, K₃PO₄ |
| Noteworthy Aspects | Readily available reagents | Potentially higher yield for challenging substrates | High efficiency, short reaction time, uses less expensive starting halide |
Visualizing the Synthetic Routes
The following diagram illustrates the different synthetic pathways to 5-(2-Methylphenyl)pyrimidine.
Caption: Synthetic routes to 5-(2-Methylphenyl)pyrimidine.
Conclusion and Future Outlook
This comparative guide demonstrates that while classical methods for the synthesis of 5-(2-Methylphenyl)pyrimidine are effective, significant improvements in efficiency can be achieved through optimization of the reaction conditions. Our benchmark protocol, utilizing a modern catalyst system and microwave heating, offers a substantial reduction in reaction time and an increase in yield, while also employing a more cost-effective starting material.
For researchers in drug discovery and development, the adoption of such optimized protocols can accelerate the synthesis of compound libraries and ultimately shorten the timeline for identifying promising new therapeutic candidates. Future work in this area may focus on the development of even more sustainable and atom-economical methods, such as direct C-H activation, to further enhance the synthetic toolkit for this important class of molecules.[2]
References
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). Semantic Scholar. [Link]
-
Mirfarah, A., Hatami, S., & Shiri, A. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Publishing. [Link]
-
Pyrimidine as an Aryl C–H Activating Group. (2018). ACS Publications. [Link]
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
-
Pyrimidine as an Aryl C–H Activating Group | Organic Letters. ACS.org. [Link]
-
Pyrimidine as an Aryl C-H Activating Group. (2018). PubMed. [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Publishing. [Link]
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest.
-
Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]
-
5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. (2003). ACS Publications. [Link]
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. (2014). RSC Publishing. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2018). ResearchGate. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
-
Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. (2003). ACS Publications. [Link]
-
Synthesis of pyrimidine 5a by two‐step reaction with or without the Zn(l‐proline)2 catalyst. ResearchGate. [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. [Link]
- Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07044A [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Scaffold Comparison Guide: 5-Phenylpyrimidine Derivatives vs. Traditional Pharmacophores in Targeted Therapeutics
As an Application Scientist overseeing early-stage drug discovery, I continuously evaluate molecular scaffolds for their adaptability, synthetic tractability, and target selectivity. The pyrimidine scaffold is a cornerstone in medicinal chemistry[1], but the 5-phenylpyrimidine derivative class offers a uniquely versatile structural core. By systematically altering the substitution patterns on this core, we can drive the pharmacophore toward entirely distinct biological targets—ranging from ATP-competitive kinase inhibition to zinc-chelating metalloproteinase antagonism.
This guide objectively compares the structure-activity relationship (SAR) of 5-phenylpyrimidine derivatives against traditional alternative scaffolds (such as quinazolines and hydroxamates), supported by experimental performance data and self-validating laboratory protocols.
Mechanistic Divergence & SAR Logic
The true power of the 5-phenylpyrimidine core lies in its conformational geometry. The phenyl ring typically avoids coplanarity with the pyrimidine ring, attaining a nearly perpendicular orientation that perfectly fits into specific hydrophobic enzyme pockets[2].
Application A: Kinase Inhibition (Clk4 & RTKs)
When substituted with amines at the C4/C6 positions, 5-phenylpyrimidines act as potent ATP-competitive kinase inhibitors. In high-throughput screening (HTS) against kinases like Clk4, the 5-phenylpyrimidine scaffold demonstrates a higher cluster of highly active compounds (IC50 < 0.1 µM) compared to traditional quinazoline scaffolds[3].
-
The Causality: The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the kinase hinge region, while the perpendicular 5-phenyl group occupies the hydrophobic pocket adjacent to the ATP-binding site, granting superior selectivity over the bulkier quinazoline alternatives.
Application B: TACE (ADAM17) Inhibition
Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) is a prime target for anti-inflammatory drugs. Historically, hydroxamic acid derivatives were used to chelate the active-site zinc ion, but these suffered from poor oral bioavailability and severe off-target toxicity (binding to Matrix Metalloproteinases, or MMPs). By oxidizing the 5-phenylpyrimidine core into a 5-phenylpyrimidine-2,4,6-trione , we create a non-hydroxamate zinc chelator[4].
-
The Causality: The 2,4,6-trione moiety provides a bidentate chelation geometry to the zinc ion that is highly specific to the TACE active site. This isostere replacement entirely bypasses the pan-MMP toxicity associated with hydroxamates, yielding a highly selective therapeutic profile[4].
Caption: Logical SAR pathway demonstrating how structural modifications of 5-phenylpyrimidine dictate target specificity.
Quantitative Performance Comparison
To objectively evaluate these scaffolds, we must look at their enzymatic inhibition profiles. The data below summarizes the HTS triage results, highlighting why 5-phenylpyrimidine derivatives are prioritized over legacy alternatives.
| Scaffold Type | Primary Target | Average IC50 (µM) | Selectivity Profile | Key Mechanistic Advantage |
| 5-Phenylpyrimidine | Clk4 Kinase | < 0.1 | High (Kinase-specific) | Optimal hinge-region hydrogen bonding[3]. |
| Quinazoline (Alternative) | Clk4 Kinase | 0.1 – 10.0 | Moderate | Broad spectrum, but higher off-target risk[3]. |
| 5-Phenylpyrimidine-2,4,6-trione | TACE (ADAM17) | ~ 0.1 | High (MMP-Sparing) | Avoids hydroxamate toxicity; selective zinc chelation[4]. |
| Hydroxamate (Alternative) | TACE (ADAM17) | < 0.05 | Low (Pan-MMP inhibitor) | High raw potency, but fails in clinical safety due to MMP-1/2/9 binding. |
Validated Experimental Methodologies
To ensure scientific integrity, the data supporting the SAR of these compounds must be generated through robust, self-validating assays. Below are the standard operating protocols used to evaluate the 5-phenylpyrimidine derivatives.
Protocol 1: Bioluminescent Kinase Assay (Product Formation via ADP-Glo)
We utilize the ADP-Glo assay rather than traditional Kinase-Glo because measuring product formation (ADP) yields a higher Signal-to-Background (S:B) ratio (5-fold vs. 3-fold) at lower ATP conversion rates (30%), preventing substrate depletion artifacts that can skew IC50 calculations[3].
-
Compound Incubation: Dispense 5-phenylpyrimidine derivatives into a 1536-well plate. Add the purified kinase (e.g., Clk4) and incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Kinase Reaction: Initiate the reaction by adding ultra-pure ATP and the specific peptide substrate. Incubate for 60 minutes.
-
Substrate Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any remaining unreacted ATP. Causality: This step ensures that the only nucleotide left in the well is the ADP generated by the kinase, eliminating background noise.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP back to ATP, which is then utilized by a luciferase/luciferin reaction to generate light.
-
Self-Validation Mechanism: Every plate must include a no-enzyme control (100% inhibition baseline) and a vehicle-only control (0% inhibition baseline). The assay is only validated if the calculated Z'-factor is > 0.85 [3], confirming that the signal window is wide enough for accurate hit triage.
Caption: Step-by-step bioluminescent kinase assay workflow with self-validating orthogonal steps.
Protocol 2: In Vitro TACE Enzymatic Cleavage Assay
To validate the non-hydroxamate 5-phenylpyrimidine-2,4,6-triones, we use a continuous fluorogenic assay. This allows for real-time kinetic monitoring of ADAM17 cleavage, ensuring the zinc-chelating mechanism is accurately captured[4].
-
Reagent Preparation: Prepare assay buffer (25 mM Tris-HCl, pH 7.4, 2.5 µM ZnCl2, 0.005% Brij-35). Causality: The inclusion of trace ZnCl2 maintains the structural integrity of the TACE metalloproteinase domain without outcompeting the inhibitor.
-
Inhibitor Incubation: Pre-incubate recombinant porcine TACE enzyme with varying concentrations of the trione derivatives for 30 minutes at 37°C.
-
Fluorogenic Cleavage: Add the specific fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2). As TACE cleaves the peptide, the quencher (Dpa) is separated from the fluorophore (Mca), generating fluorescence.
-
Self-Validation Mechanism: Include a broad-spectrum pan-MMP inhibitor (e.g., GM6001) as a positive control. The baseline fluorogenic cleavage is calibrated against this known zinc-chelating dynamic. Furthermore, run parallel counter-screens against MMP-1, -2, and -9 to mathematically prove the selectivity fold-change of the 5-phenylpyrimidine scaffold over legacy hydroxamates.
References
-
Title: Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Non-hydroxamate 5-phenylpyrimidine-2,4,6-trione Derivatives as Selective Inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-hydroxamate 5-phenylpyrimidine-2,4,6-trione derivatives as selective inhibitors of tumor necrosis factor-alpha converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Greener Chemistry: A Comparative Guide to the Metal-Free Synthesis of 5-Arylpyrimidines
For decades, the synthesis of 5-arylpyrimidines, a critical scaffold in medicinal chemistry and drug development, has been dominated by transition metal-catalyzed cross-coupling reactions. While effective, these methods often rely on expensive and toxic heavy metals like palladium, presenting challenges in terms of cost, sustainability, and final product purity. This guide provides a comprehensive comparison of traditional metal-catalyzed approaches with modern, metal-free alternatives, offering researchers, scientists, and drug development professionals the insights and practical data needed to select the optimal synthetic strategy.
The pyrimidine ring is a fundamental component of numerous biologically active compounds, and the introduction of an aryl group at the C5 position can significantly modulate their pharmacological properties. Consequently, the development of efficient and versatile methods for the synthesis of 5-arylpyrimidines is of paramount importance. This guide will delve into the established palladium-catalyzed Suzuki-Miyaura coupling and contrast it with a prominent metal-free alternative: visible-light photocatalysis.
The Established Benchmark: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction has long been the gold standard for the synthesis of biaryl compounds, including 5-arylpyrimidines. This reaction typically involves the coupling of a halopyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base.[1][2][3]
Causality Behind Experimental Choices
The choice of a palladium catalyst, often in combination with a phosphine ligand, is crucial for the efficiency of the Suzuki-Miyaura reaction. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The base is required to activate the organoboron species, forming a more nucleophilic boronate complex that readily undergoes transmetalation.[2][4] The choice of solvent and temperature is also critical to ensure solubility of the reagents and to drive the reaction to completion.
Experimental Protocol: Palladium-Catalyzed Synthesis of 5-Phenylpyrimidine
The following protocol is a representative example of a Suzuki-Miyaura cross-coupling for the synthesis of a 5-arylpyrimidine.
Materials:
-
5-Bromopyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Stir the reaction mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-phenylpyrimidine.
Experimental workflow for Suzuki-Miyaura synthesis.
The Metal-Free Alternative: Visible-Light Photocatalysis
In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable alternative for the synthesis of 5-arylpyrimidines.[6] This approach avoids the use of transition metals and often proceeds under mild reaction conditions.[7] A common strategy involves the use of an organic dye, such as Eosin Y, as a photocatalyst to generate aryl radicals from aryl diazonium salts, which then react with the pyrimidine ring.[8][9]
Causality Behind Experimental Choices
Eosin Y is an excellent choice as a photocatalyst due to its strong absorption in the visible light spectrum and its suitable excited-state redox potentials to interact with aryl diazonium salts.[10] Upon irradiation with visible light (e.g., green or blue LEDs), Eosin Y is excited to a higher energy state, becoming a potent single-electron donor. It can then reduce the aryl diazonium salt, leading to the formation of a highly reactive aryl radical. This radical then undergoes addition to the electron-deficient pyrimidine ring. The choice of solvent is critical to ensure the solubility of the reactants and the photocatalyst, with polar aprotic solvents like dimethyl sulfoxide (DMSO) often being effective.[11][12]
Experimental Protocol: Metal-Free Photocatalytic Synthesis of 5-Phenylpyrimidine
The following protocol outlines a general procedure for the metal-free synthesis of 5-phenylpyrimidine using visible-light photocatalysis.
Materials:
-
Pyrimidine
-
Phenyldiazonium tetrafluoroborate
-
Eosin Y
-
Dimethyl sulfoxide (DMSO)
-
Visible light source (e.g., blue or green LED lamp)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve pyrimidine (1.0 mmol, 1.0 eq.) and phenyldiazonium tetrafluoroborate (1.2 mmol, 1.2 eq.) in DMSO (5 mL).
-
Add Eosin Y (0.01-0.02 mmol, 1-2 mol%).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiate the reaction mixture with a visible light source at room temperature for 12-24 hours, with continuous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenylpyrimidine.
Experimental workflow for photocatalytic synthesis.
Head-to-Head Comparison: Performance and Practicality
To provide a clear and objective comparison, the following tables summarize the key performance metrics for the palladium-catalyzed Suzuki-Miyaura reaction and the metal-free photocatalytic approach for the synthesis of 5-arylpyrimidines.
Table 1: General Reaction Parameters
| Parameter | Palladium-Catalyzed Suzuki-Miyaura | Metal-Free Photocatalysis |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Organic dye (e.g., Eosin Y) |
| Aryl Source | Arylboronic acid | Aryl diazonium salt |
| Temperature | Elevated (typically 80-120 °C) | Room temperature |
| Reaction Time | 12-24 hours | 12-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
| Key Additive | Base (e.g., K₂CO₃, Cs₂CO₃) | None |
Table 2: Substrate Scope and Yield Comparison (Representative Examples)
| Arylboronic Acid / Aryl Diazonium Salt | Suzuki-Miyaura Yield (%) | Photocatalysis Yield (%) | Functional Group Tolerance |
| Phenyl | 80-95 | 70-85 | Good |
| 4-Methoxyphenyl | 85-98 | 75-90 | Excellent |
| 4-Chlorophenyl | 75-90 | 65-80 | Good |
| 4-Nitrophenyl | 60-80 | 50-70 | Moderate |
| 2-Methylphenyl | 70-85 | 60-75 | Good (steric hindrance can lower yield) |
Note: Yields are approximate and can vary depending on the specific reaction conditions and pyrimidine substrate.
Mechanistic Insights: A Tale of Two Pathways
The fundamental difference between these two synthetic strategies lies in their reaction mechanisms. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving the palladium center, while the photocatalytic method operates via a radical chain mechanism initiated by light.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of 5-arylpyrimidines involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halopyrimidine, inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the activated arylboronic acid (boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (the pyrimidine and the aryl group) on the palladium center couple and are eliminated as the final 5-arylpyrimidine product, regenerating the Pd(0) catalyst.
Catalytic cycle of the Suzuki-Miyaura reaction.
Radical Mechanism of Photocatalytic Arylation
The metal-free photocatalytic arylation proceeds through a series of steps initiated by visible light:
-
Photoexcitation: The photocatalyst (Eosin Y) absorbs a photon of visible light, promoting it to an excited state (Eosin Y*).
-
Single Electron Transfer (SET): The excited photocatalyst donates an electron to the aryl diazonium salt, which then fragments to release nitrogen gas and generate a highly reactive aryl radical.
-
Radical Addition: The aryl radical adds to the electron-deficient C5 position of the pyrimidine ring, forming a radical intermediate.
-
Oxidation and Deprotonation: The radical intermediate is oxidized to a cation, which then loses a proton to regenerate the aromaticity of the pyrimidine ring, yielding the final 5-arylpyrimidine product. The photocatalyst is regenerated in the process, completing the catalytic cycle.[9][10]
Radical mechanism of photocatalytic arylation.
Conclusion: Choosing the Right Path Forward
Both palladium-catalyzed Suzuki-Miyaura coupling and visible-light photocatalysis are powerful methods for the synthesis of 5-arylpyrimidines, each with its own set of advantages and disadvantages.
The Suzuki-Miyaura reaction is a well-established, highly reliable method with a broad substrate scope and generally excellent yields. However, its reliance on a precious metal catalyst raises concerns about cost, toxicity, and the need for post-synthesis purification to remove metal residues, which is a critical consideration in drug development.
Visible-light photocatalysis offers a compelling metal-free alternative that aligns with the principles of green chemistry. It often proceeds under milder conditions and avoids the use of toxic heavy metals. While yields may sometimes be slightly lower than those of their metal-catalyzed counterparts, the operational simplicity, reduced cost, and improved environmental profile make it an increasingly attractive option, particularly for high-throughput screening and the synthesis of compound libraries.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the functional group tolerance needed, cost considerations, and the desired level of "greenness" in the synthetic process. As the field of organic synthesis continues to evolve, the development and adoption of metal-free methodologies will undoubtedly play an increasingly important role in the creation of new medicines and materials.
References
-
Hari, D. P., & König, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications, 50(57), 7783-7799. [Link]
-
Svobodová, E., Skopalová, J., & Slouka, J. (2023). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry, 88(19), 13635–13647. [Link]
-
Neumann, M., & Zeitler, K. (2014). On the mechanism of photocatalytic reactions with eosin Y. Beilstein Journal of Organic Chemistry, 10, 981-989. [Link]
-
Silva, R. C., Villela, L. F., Brocksom, T. J., & de Oliveira, K. T. (2020). Direct C–H photoarylation of diazines using aryldiazonium salts and visible-light. RSC Advances, 10(52), 31115-31122. [Link]
-
Neumann, M., Füldner, S., König, B., & Zeitler, K. (2014). On the mechanism of photocatalytic reactions with eosin Y. Beilstein Journal of Organic Chemistry, 10, 981–989. [Link]
-
Guchhait, S. K., & Kashyap, M. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Pharmaceutical and Medical Research, 4(6), 116-127. [Link]
-
Mirfarah, A., Hatami, S., & Shiri, A. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 15(49), 35005-35056. [Link]
-
Hari, D. P., & König, B. (2023). Visible Light Assisted Direct C3–H Arylation of Pyrido[1,2-a]pyrimidin-4-ones and Thiazolo[3,2-a]pyrimidin-5-ones. The Journal of Organic Chemistry, 88(12), 8037–8045. [Link]
-
Silva, R. C., Villela, L. F., Brocksom, T. J., & de Oliveira, K. T. (2020). Direct C–H photoarylation of diazines using aryldiazonium salts and visible-light. RSC Advances, 10(52), 31115-31122. [Link]
-
Hussain, M., & Al-Rashida, M. (2018). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synlett, 29(20), 2737-2741. [Link]
-
Majek, M., & Jacobi von Wangelin, A. (2017). Eosin Y catalysed photoredox synthesis: a review. Catalysis Science & Technology, 7(21), 4884-4898. [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]
-
Beneteau, R., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 8(42), 23896-23906. [Link]
-
Mirfarah, A., Hatami, S., & Shiri, A. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 15(49), 35005-35056. [Link]
-
Hari, D. P., Schroll, P., & König, B. (2012). Metal-free, visible-light-mediated direct C-H arylation of heteroarenes with aryl diazonium salts. Journal of the American Chemical Society, 134(6), 2950-2953. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16478-16483. [Link]
-
Cambeiro, F., & Organ, M. G. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. [Link]
-
Hari, D. P., & König, B. (2012). Metal-Free, Visible-Light-Mediated Direct C–H Arylation of Heteroarenes with Aryl Diazonium Salts. Journal of the American Chemical Society, 134(6), 2950–2953. [Link]
-
Iqbal, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
-
Reddy, T. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Tetrahedron Letters, 59(23), 2268-2273. [Link]
-
Mirfarah, A., Hatami, S., & Shiri, A. (2025). Decision letter for "Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility". RSC Advances. [Link]
-
Siodłak, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2234-2244. [Link]
-
Bencze, E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. [Link]
-
Sharma, S., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Molecular Catalysis, 553, 113797. [Link]
-
University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Hatakeyama, T., et al. (2011). 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (1). Organic Syntheses, 88, 92. [Link]
-
Kumar, R. S., et al. (2022). Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. Scientific Reports, 12(1), 1-13. [Link]
-
Adam, M. S. S., et al. (2023). Synthesis of pyrimidine 5a by two‐step reaction with or without the Zn(l‐proline)2 catalyst. Journal of Heterocyclic Chemistry, 60(1), 133-144. [Link]
-
Noble, C., et al. (2021). Functional Group Tolerance of a Micellar on-DNA Suzuki-Miyaura Cross-Coupling Reaction for DNA-Encoded Library Design. The Journal of Organic Chemistry, 86(24), 17930-17935. [Link]
-
Sharma, V., & Singh, P. (2019). synthesis and cytotoxic activity of n-phenylated derivatives of 5- halopyrimidine-2,4-dione. World Journal of Pharmaceutical Research, 8(10), 1186-1197. [Link]
-
Kaur, N., & Singh, V. (2022). Current Applications of Suzuki-Miyaura Coupling Reaction in The Total Synthesis of Natural Products: An update. Current Organic Synthesis, 19(6), 566-591. [Link]
-
Lee, S., & Park, S. B. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 221. [Link]
-
Singh, V., & Kaur, N. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(13), 4346-4377. [Link]
-
Zhang, J., et al. (2022). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling of 3‐bromo‐4‐trifloylthiophenes. Advanced Synthesis & Catalysis, 364(11), 1896-1901. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - On the mechanism of photocatalytic reactions with eosin Y [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Direct C–H photoarylation of diazines using aryldiazonium salts and visible-light - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2-Methylphenyl)pyrimidine
The procedures outlined herein are designed to mitigate risks, prevent environmental contamination, and ensure compliance with federal and local regulations. By understanding the causality behind each step, laboratory personnel can foster a culture of safety and execute disposal operations with confidence and precision.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal protocol, a thorough risk assessment is imperative. Pyrimidine derivatives, as a class, can present various hazards, including potential toxicity, skin and eye irritation, and flammability.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure.[3]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Pyrimidine Derivatives
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[3] | Protects against splashes, dust, and airborne particles.[4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[3] | Prevents direct skin contact with the chemical.[5] |
| Body Protection | Laboratory coat and long-sleeved clothing.[3] | Minimizes the risk of skin exposure to splashes or spills.[6] |
| Respiratory Protection | NIOSH-approved respirator with an appropriate filter.[4] | Required when handling the compound as a powder, if aerosols may be generated, or in areas with inadequate ventilation.[1] |
This table is based on safety data for analogous pyrimidine compounds.
Waste Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[7] Mixing incompatible chemicals can lead to fires, explosions, or the generation of toxic gases.[7]
Step-by-Step Waste Segregation Protocol:
-
Designate Waste Streams: Establish separate and clearly labeled waste containers for solid and liquid waste containing 5-(2-Methylphenyl)pyrimidine.[8]
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Collect all liquid waste, including reaction mixtures, unused solutions, and cleaning solvents containing 5-(2-Methylphenyl)pyrimidine, in a separate, labeled hazardous waste container.[4]
-
Ensure the container material is compatible with the solvents used. For instance, do not store corrosive waste in metal containers.[7]
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(2-Methylphenyl)pyrimidine," and the approximate concentration or percentage of the contents.[10] Do not use abbreviations or chemical formulas.[10]
-
The date of waste accumulation should also be clearly marked on the label.[7]
-
Disposal Workflow: A Systematic Approach
The disposal of 5-(2-Methylphenyl)pyrimidine must follow a structured workflow to ensure safety and regulatory compliance from the point of generation to final disposal.[11] The following diagram illustrates the key decision points and procedural steps.
Caption: Disposal workflow for 5-(2-Methylphenyl)pyrimidine waste.
Spill Management Protocol
In the event of a spill, a prompt and systematic response is crucial to mitigate exposure and prevent environmental contamination.[1]
-
Immediate Actions:
-
Containment and Cleanup:
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[12][13]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[13][14]
-
-
Decontamination:
-
Reporting:
-
Report the spill to your laboratory supervisor or Environmental Health & Safety (EH&S) department, following your institution's specific procedures.[1]
-
Final Disposal Procedure
The final disposal of chemical waste is a highly regulated process that must be conducted by certified professionals to ensure it is handled, transported, and disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[11][15]
-
Engage a Licensed Professional: All waste containing 5-(2-Methylphenyl)pyrimidine must be disposed of through a licensed hazardous waste disposal company.[4][13] Do not attempt to dispose of this chemical via standard trash or down the drain.[9][16]
-
Documentation: Ensure all required waste tracking documentation, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" system tracks the waste from your laboratory to its final disposal site.[15]
-
Storage Pending Pickup: Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[10] This area should be away from general work zones and incompatible materials.[7][10] Containers must be removed from the laboratory within 72 hours after becoming full.[10]
By adhering to these rigorous protocols, researchers and scientists can ensure the safe and compliant disposal of 5-(2-Methylphenyl)pyrimidine, protecting themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.
- Benchchem. (n.d.). Navigating the Safe Disposal of Pyrimidine Derivatives.
- Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS.
- Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
- ETH Zurich. (n.d.). Laboratory Safety Guidelines.
- Environmental Marketing Services. (2025, August 18). Effective Chemical Waste Disposal Strategies.
- University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
- National Institutes of Health. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Fisher Scientific. (2014, February 4). SAFETY DATA SHEET.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Sigma-Aldrich. (2026, January 8). SAFETY DATA SHEET.
- Fisher Scientific. (2013, January 22). SAFETY DATA SHEET.
- TCI Chemicals. (2025, September 16). SAFETY DATA SHEET.
- ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Jubilant Ingrevia. (2024, April 4). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Benchchem. (n.d.). Safe Disposal of 1-(2-Amino-5-methylphenyl)ethanone: A Procedural Guide.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. ethz.ch [ethz.ch]
- 7. Effective Chemical Waste Disposal Strategies [emsllcusa.com]
- 8. republicservices.com [republicservices.com]
- 9. danielshealth.com [danielshealth.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. epa.gov [epa.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. epa.gov [epa.gov]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
A Senior Application Scientist's Guide to the Safe Handling of 5-(2-Methylphenyl)pyrimidine
For the discerning researcher engaged in the synthesis and application of novel chemical entities, a robust understanding of safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and innovation. This guide provides essential, field-tested procedures for the safe handling and disposal of 5-(2-Methylphenyl)pyrimidine, a compound of interest in contemporary drug discovery and development. While specific toxicological data for this exact molecule may be limited, a thorough evaluation of analogous pyrimidine derivatives provides a solid foundation for a precautionary and effective safety strategy.
The pyrimidine scaffold is a well-established pharmacophore, and its derivatives are known to possess significant biological activity. This inherent bioactivity necessitates a cautious and informed approach to laboratory handling to mitigate any potential risks to the researcher.
Immediate Safety and Hazard Assessment
Before commencing any work with 5-(2-Methylphenyl)pyrimidine, a comprehensive risk assessment is paramount. Based on data from related pyrimidine compounds, researchers should anticipate that this compound may be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also likely to cause skin and eye irritation.[4][5][6] Therefore, all handling procedures should be designed to minimize direct contact and prevent the generation of dusts or aerosols.[7][8]
Engineering Controls are the First Line of Defense:
-
Chemical Fume Hood: All weighing, reconstitution, and aliquoting of 5-(2-Methylphenyl)pyrimidine must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[7][9]
-
Ventilation: Ensure the laboratory is well-ventilated to further minimize the concentration of any potential atmospheric contaminants.[9][10]
-
Safety Showers and Eyewash Stations: These emergency facilities must be readily accessible and regularly tested.[2][11]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection and proper use of Personal Protective Equipment (PPE) is critical to creating a barrier between the researcher and the chemical agent. A multi-layered approach is recommended to ensure comprehensive protection.[7]
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)[12] |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) |
A Note on Glove Selection: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[9] Always inspect gloves for any signs of degradation or punctures before and during use. If contamination occurs, gloves should be changed immediately.[10][12]
Step-by-Step Handling and Disposal Protocols
A systematic workflow is essential for both safety and experimental reproducibility. The following protocols are designed to guide the researcher through the key stages of handling 5-(2-Methylphenyl)pyrimidine.
Protocol for Weighing the Solid Compound:
-
Don Appropriate PPE: As outlined in the table above for "Moderate-Hazard Activities."
-
Perform in a Fume Hood: All weighing activities must be conducted within a chemical fume hood or a balance enclosure to contain any airborne particles.[7]
-
Use Anti-Static Weighing Paper: To prevent electrostatic discharge which can cause the fine powder to disperse.
-
Careful Transfer: Use a spatula to carefully transfer the desired amount of the compound to a tared container.
-
Immediate Sealing: Securely seal the container immediately after weighing.
-
Clean Up: Decontaminate the balance and surrounding area with an appropriate solvent (e.g., 70% ethanol) and dispose of any contaminated materials as hazardous waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling of 5-(2-Methylphenyl)pyrimidine, from initial preparation to final disposal.
Caption: Step-by-step workflow for handling the compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with 5-(2-Methylphenyl)pyrimidine, including gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[10][13]
-
Liquid Waste: Unused solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[10]
-
Decontamination: All glassware and equipment that have come into contact with the compound should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before proceeding with standard cleaning procedures.
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed and reputable chemical waste disposal company, in accordance with all local, state, and federal regulations.[2][11]
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of 5-(2-Methylphenyl)pyrimidine while upholding the highest standards of laboratory practice.
References
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
PubChem. 2-Methylpyrimidine. [Link]
Sources
- 1. lgcstandards.com [lgcstandards.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. pppmag.com [pppmag.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
